molecular formula C22H26N2O4 B15587925 N1-Methoxymethyl picrinine

N1-Methoxymethyl picrinine

Cat. No.: B15587925
M. Wt: 382.5 g/mol
InChI Key: FGSDKFHHOWCXOD-KPGYHTSQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-Methoxymethyl picrinine is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

methyl (1R,9R,11S,15R,17S,19R)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate

InChI

InChI=1S/C22H26N2O4/c1-4-13-11-23-17-9-14(13)19(20(25)27-3)21-10-18(23)28-22(17,21)24(12-26-2)16-8-6-5-7-15(16)21/h4-8,14,17-19H,9-12H2,1-3H3/t14-,17-,18-,19-,21-,22-/m0/s1

InChI Key

FGSDKFHHOWCXOD-KPGYHTSQSA-N

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of N1-Methoxymethyl picrinine?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Methoxymethyl picrinine (B199341) is a naturally occurring indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris. As a derivative of picrinine, a compound with known anti-inflammatory properties, N1-Methoxymethyl picrinine is a molecule of interest for further investigation in drug discovery and development. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and a putative biological context of this compound, based on available scientific literature. Due to a lack of extensive research on this specific derivative, some information is extrapolated from studies on the parent compound, picrinine, and the general phytochemical profile of Alstonia scholaris.

Chemical Structure and Identification

This compound is a complex polycyclic indole alkaloid. Its core structure is based on the akuammiline (B1256633) skeleton, characterized by a cage-like architecture. The key distinguishing feature is the methoxymethyl group attached to the indole nitrogen at position 1.

The definitive structure of this compound has been elucidated through spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The fundamental chemical identifiers are summarized in the table below.

IdentifierValueSource
Molecular Formula C22H26N2O4[2]
Molecular Weight 382.5 g/mol [2][3]
CAS Number 1158845-78-3[2]
Canonical SMILES CC=C1CN2C3CC1C(C45C3(N(C6=CC=CC=C64)COC)OC2C5)C(=O)OC[2]

A 2D representation of the chemical structure is provided below:

N1_Methoxymethyl_picrinine_structure Chemical Structure of this compound C1 This compound C2 Complex Polycyclic Indole Alkaloid C1->C2 is a C4 Methoxymethyl group at N1 C1->C4 features a C3 Akuammiline Skeleton C2->C3 based on

Caption: A simplified diagram illustrating the key structural features of this compound.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely available in the public domain. The information presented here is a compilation from various chemical suppliers and databases.

PropertyValueSource
Physical Description Powder[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneN/A
Purity >98% (as offered by commercial suppliers)[3]
Storage Temperature -20°CN/A

Experimental Protocols

Isolation from Alstonia scholaris

Experimental Workflow for Alkaloid Isolation

isolation_workflow General Workflow for Alkaloid Isolation from Alstonia scholaris Leaves start Dried and Powdered Alstonia scholaris Leaves extraction Maceration with Acidified Ethanol start->extraction filtration Filtration to remove solid plant material extraction->filtration concentration Concentration of the extract under reduced pressure filtration->concentration acid_base_extraction Acid-Base Extraction to separate alkaloids concentration->acid_base_extraction partitioning Partitioning with an immiscible organic solvent (e.g., Chloroform) acid_base_extraction->partitioning crude_alkaloid_fraction Crude Alkaloid Fraction partitioning->crude_alkaloid_fraction chromatography Column Chromatography (Silica Gel) crude_alkaloid_fraction->chromatography fractions Collection of Fractions chromatography->fractions tlc Thin Layer Chromatography (TLC) analysis of fractions fractions->tlc pure_compound Isolation of Pure this compound tlc->pure_compound

Caption: A generalized workflow for the isolation of alkaloids from Alstonia scholaris leaves.

Chemical Synthesis

To date, a specific total synthesis for this compound has not been reported in the scientific literature. However, the total synthesis of its parent compound, picrinine, has been achieved. The synthetic strategies employed for picrinine could potentially be adapted for the synthesis of this compound, likely involving the introduction of the methoxymethyl group at the indole nitrogen in a late-stage step or the use of a pre-functionalized indole precursor.

Biological Activity and Potential Signaling Pathways

There is currently a lack of specific biological activity data for this compound in the published literature. However, the bioactivity of the closely related parent compound, picrinine, and the extracts of Alstonia scholaris provide a strong basis for inferring its potential therapeutic relevance.

Picrinine has been reported to exhibit anti-inflammatory activity through the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[4][5] The 5-LOX pathway is a critical component of the inflammatory response, responsible for the production of leukotrienes, which are potent pro-inflammatory mediators.

Hypothesized Signaling Pathway for Anti-inflammatory Action

Given that this compound is a derivative of picrinine, it is plausible that it may exert anti-inflammatory effects through a similar mechanism. The following diagram illustrates the 5-lipoxygenase pathway and the putative inhibitory role of this compound.

anti_inflammatory_pathway Hypothesized Anti-inflammatory Action via 5-Lipoxygenase Inhibition Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX acts on Leukotrienes Leukotrienes (e.g., LTB4) Five_LOX->Leukotrienes produces Inflammation Inflammation Leukotrienes->Inflammation promotes N1_MMP This compound N1_MMP->Five_LOX putative inhibition

Caption: A diagram of the 5-lipoxygenase pathway and the hypothesized inhibitory action of this compound.

Extracts from Alstonia scholaris have been shown to possess a wide range of pharmacological activities, including antimicrobial, antidiarrheal, antiplasmodial, hepatoprotective, immunomodulatory, anticancer, and antiasthmatic effects.[6] The contribution of this compound to these activities remains to be elucidated.

Future Directions

The study of this compound is still in its nascent stages. Future research should focus on the following areas:

  • Detailed Spectroscopic Analysis: Publication of the complete 1H NMR, 13C NMR, Mass Spectrometry, and IR data is essential for the unambiguous identification and characterization of this compound.

  • Chemical Synthesis: The development of a robust and efficient total synthesis would enable the production of larger quantities of this compound for extensive biological evaluation.

  • Biological Screening: A comprehensive biological screening of this compound is warranted to determine its bioactivity profile. This should include assays for anti-inflammatory, cytotoxic, antimicrobial, and other relevant activities.

  • Mechanism of Action Studies: Should biological activity be confirmed, further studies to elucidate the precise molecular mechanism of action will be crucial for understanding its therapeutic potential.

Conclusion

This compound is an intriguing natural product with a complex chemical architecture. While current knowledge about this specific compound is limited, its relationship to the bioactive alkaloid picrinine and its origin from the medicinally important plant Alstonia scholaris suggest that it is a promising candidate for further scientific investigation. The data and protocols presented in this guide are intended to serve as a foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this unique indole alkaloid.

References

Isolating N1-Methoxymethyl Picrinine from Alstonia scholaris Leaves: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation of N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid, from the leaves of Alstonia scholaris. This document outlines a comprehensive methodology, including sample preparation, extraction, and purification, based on established principles of natural product chemistry. Quantitative data from relevant studies are summarized, and key experimental workflows are visualized to aid in the practical application of these methods.

Introduction

Alstonia scholaris, commonly known as the devil's tree, is a rich source of bioactive alkaloids, which are of significant interest to the pharmaceutical industry. Among the diverse array of compounds isolated from its leaves are picrinine-type indole alkaloids. N1-Methoxymethyl picrinine is one such compound that has been identified in the hydro-alcoholic extracts of the leaves[1]. This guide details a composite methodology for its specific isolation and purification.

Quantitative Data Summary

The concentration of alkaloids in Alstonia scholaris leaves can vary based on geographical location, season of collection, and the extraction method employed. The following tables summarize relevant quantitative data from studies on the phytochemical analysis of A. scholaris leaves.

Table 1: Total Phytochemical Content in Methanolic Leaf Extract of Alstonia scholaris

PhytochemicalCrude Extract (mg/g)Column Purified (mg/g)
Total Alkaloids15.5213.6
Total Flavonoids7.812.34
Total Tannins3.962.01
Total Phenols2.310.82

Data adapted from a study on the phytochemical and antioxidant activity of methanolic leaf extract of Alstonia scholaris[2].

Table 2: Composition of Major Alkaloids in a Total Alkaloid Fraction from Alstonia scholaris Leaves

AlkaloidPercentage in Total Alkaloid Fraction (%)
Picrinine17.39
Vallesamine13.91
Scholaricine5.26
19-epischolaricine1.13

Data adapted from a study on the effects of indole alkaloids from A. scholaris on nonalcoholic fatty liver disease[3]. Note: The percentage of this compound was not individually quantified in this study but is a derivative of picrinine.

Experimental Protocols

The following protocols are a synthesized representation of standard methods for alkaloid isolation from plant materials, tailored for the specific objective of isolating this compound from Alstonia scholaris leaves.

Plant Material Preparation
  • Collection and Identification: Collect fresh leaves of Alstonia scholaris. Ensure proper botanical identification of the plant material.

  • Cleaning and Drying: Wash the leaves thoroughly with running water to remove any dirt and debris. Shade-dry the leaves at room temperature for approximately 20 days or until they are brittle[2].

  • Pulverization: Grind the dried leaves into a fine powder using a mechanical grinder. Sieve the powder to ensure a uniform particle size and store it in an airtight container, protected from light and moisture.

Extraction of Total Alkaloids

This protocol utilizes a classic acid-base extraction method to separate the basic alkaloids from other plant constituents.

  • Maceration: Macerate 500 g of the powdered leaves in a 1% hydrochloric acid solution (pH 2) at room temperature overnight. This step protonates the alkaloids, forming their water-soluble salts[4].

  • Filtration: Filter the acidic mixture through Whatman filter paper to remove the solid plant material.

  • Basification: Adjust the pH of the filtrate to 9-10 by slowly adding a 25% ammonium (B1175870) hydroxide (B78521) solution[3][4]. This deprotonates the alkaloid salts, converting them back to their free base form, which is less soluble in water.

  • Solvent Extraction: Transfer the alkaline solution to a separatory funnel and extract it multiple times with an organic solvent such as ethyl acetate (B1210297) or chloroform[3][5]. The free base alkaloids will partition into the organic layer.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude total alkaloid extract.

Purification of this compound by Column Chromatography

Silica (B1680970) gel column chromatography is a standard technique for separating individual compounds from a mixture[6].

  • Adsorption: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel (60-120 mesh).

  • Column Packing: Prepare a silica gel column using a suitable solvent system. A common starting point for separating alkaloids is a gradient of hexane (B92381) and ethyl acetate[4].

  • Elution: Carefully load the adsorbed sample onto the top of the prepared column. Elute the column with a gradient solvent system, starting with a non-polar mixture (e.g., 100% hexane) and gradually increasing the polarity by adding ethyl acetate.

  • Fraction Collection: Collect the eluate in fractions of a fixed volume.

  • Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC). Spot aliquots of each fraction onto a TLC plate and develop it in an appropriate solvent system (e.g., Hexane:Ethyl Acetate, 14:6)[4]. Visualize the spots under UV light or using a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

  • Isolation: Combine the fractions that show a pure spot corresponding to the Rf value of this compound. Evaporate the solvent to yield the isolated compound.

  • Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR).

Visualized Workflows and Pathways

Experimental Workflow for Isolation

Isolation_Workflow Start Dried Alstonia scholaris Leaf Powder Maceration Maceration with 1% HCl Start->Maceration Filtration Filtration Maceration->Filtration Basification Basification with NH4OH (pH 9-10) Filtration->Basification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Basification->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Crude_Extract Crude Total Alkaloid Extract Evaporation->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Monitoring Fraction_Collection->TLC_Analysis Pure_Fractions Pooling of Pure Fractions TLC_Analysis->Pure_Fractions Final_Evaporation Final Solvent Evaporation Pure_Fractions->Final_Evaporation Final_Product Isolated this compound Final_Evaporation->Final_Product

Caption: Workflow for the isolation of this compound.

Logical Relationship of Extraction Steps

Extraction_Logic Plant_Material Plant Material (Alkaloids in Free Base and Salt Form) Acid_Treatment Acid Treatment (HCl) Forms water-soluble alkaloid salts Plant_Material->Acid_Treatment Aqueous_Phase_1 Aqueous Phase (Alkaloid Salts) Acid_Treatment->Aqueous_Phase_1 Solid_Residue Solid Residue (Discarded) Acid_Treatment->Solid_Residue Base_Treatment Base Treatment (NH4OH) Converts salts to water-insoluble free bases Aqueous_Phase_1->Base_Treatment Organic_Solvent Organic Solvent Extraction (e.g., Ethyl Acetate) Base_Treatment->Organic_Solvent Organic_Phase Organic Phase (Alkaloid Free Bases) Organic_Solvent->Organic_Phase Aqueous_Phase_2 Aqueous Phase (Discarded) Organic_Solvent->Aqueous_Phase_2

Caption: Acid-base partitioning logic for alkaloid extraction.

Signaling Pathways and Biological Activity

Currently, there is limited specific information available in the public domain regarding the detailed signaling pathways modulated by this compound. However, picrinine, a closely related alkaloid from the same plant, has been noted for its anti-inflammatory activity, potentially through the inhibition of the 5-lipoxygenase enzyme[7][8]. The broader class of indole alkaloids from Alstonia scholaris has been investigated for various pharmacological effects, including anti-inflammatory and analgesic properties, which are thought to involve the inhibition of inflammatory mediators like COX-1, COX-2, and 5-LOX[1]. Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound.

Conclusion

The isolation of this compound from the leaves of Alstonia scholaris is a multi-step process that relies on fundamental principles of phytochemistry. The presented guide, drawing from various established methodologies, offers a comprehensive framework for researchers to successfully isolate this and other related alkaloids. The provided quantitative data serves as a benchmark for expected yields and purity. Future investigations should focus on delineating the specific biological activities and underlying signaling pathways of this compound to fully realize its therapeutic potential.

References

Unveiling the Spectroscopic Signature of N1-Methoxymethyl Picrinine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for N1-Methoxymethyl picrinine (B199341), a notable indole (B1671886) alkaloid. Tailored for researchers, scientists, and professionals in drug development, this document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data

The structural elucidation of N1-Methoxymethyl picrinine was accomplished through extensive spectroscopic analysis. The high-resolution electrospray ionization mass spectrometry (HRESIMS) established its molecular formula, while 1D and 2D NMR spectroscopy provided detailed insights into its complex architecture.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to determine the precise mass and molecular formula of this compound.

Ion m/z [M+H]+ Molecular Formula
Experimental383.1965C22H27N2O4
Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 2: ¹H NMR Data for this compound (500 MHz, CDCl₃)

Position δ (ppm) Multiplicity J (Hz)
2-OCH₂ 5.25, 4.88 d, d 8.0, 8.0
3 3.85 m
5 3.35, 2.95 m, m
6 2.85, 2.40 m, m
8 7.28 d 7.5
9 7.05 t 7.5
10 7.15 t 7.5
11 7.45 d 7.5
15 3.25 m
16 2.15 s
17-OCH₃ 3.75 s
18 1.15 d 6.5
19 4.25 q 6.5
20 2.55 s

| N1-CH₂OCH₃ | 3.45 | s | |

Table 3: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Position δ (ppm) Type
2 92.5 CH
3 52.8 CH
5 53.5 CH₂
6 36.5 CH₂
7 56.8 C
8 128.5 CH
9 122.5 CH
10 120.0 CH
11 110.5 CH
12 135.5 C
13 142.8 C
14 125.8 C
15 35.8 CH
16 48.5 C
17 172.5 C=O
18 12.8 CH₃
19 75.5 CH
20 60.5 C
21 195.5 C=O
N1-CH₂ 78.5 CH₂
OCH₃ 55.8 CH₃

| 17-OCH₃ | 51.8 | CH₃ |

Experimental Protocols

Isolation of this compound

This compound was isolated from the leaves of Alstonia scholaris. The air-dried and powdered leaves were extracted with 95% ethanol. The resulting extract was then subjected to a series of chromatographic separations, including silica (B1680970) gel column chromatography and preparative thin-layer chromatography, to yield the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker AV-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. The solvent used was CDCl₃, and tetramethylsilane (B1202638) (TMS) served as the internal standard.

  • Mass Spectrometry: High-resolution mass spectra were obtained using an Agilent 6210 TOF LC/MS system with an electrospray ionization (ESI) source in positive ion mode.

Logical Workflow for Compound Characterization

The process of isolating and identifying this compound follows a logical and systematic workflow, beginning with the plant material and culminating in the detailed structural elucidation.

experimental_workflow plant Plant Material (Alstonia scholaris leaves) extraction Ethanol Extraction plant->extraction chromatography Chromatographic Separation (Silica Gel, Prep-TLC) extraction->chromatography pure_compound Pure this compound chromatography->pure_compound ms_analysis HRESIMS Analysis pure_compound->ms_analysis nmr_analysis NMR Analysis (1D & 2D) pure_compound->nmr_analysis mol_formula Molecular Formula Determination ms_analysis->mol_formula structure_elucidation Structural Elucidation nmr_analysis->structure_elucidation mol_formula->structure_elucidation

Caption: Workflow for the isolation and structural elucidation of this compound.

N1-Methoxymethyl Picrinine: A Technical Guide to its Natural Occurrence and Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Methoxymethyl picrinine (B199341), a complex indole (B1671886) alkaloid, has been identified exclusively within the plant kingdom, specifically in the leaves of Alstonia scholaris. This technical guide provides a comprehensive overview of the current knowledge regarding its natural occurrence, and distribution. It also outlines a generalized experimental protocol for its isolation and purification based on available literature. This document aims to serve as a foundational resource for researchers interested in the further study and potential therapeutic applications of this unique natural product.

Natural Occurrence and Distribution

N1-Methoxymethyl picrinine is a secondary metabolite belonging to the picrinine-type of akuammiline (B1256633) alkaloids. To date, its natural occurrence has been exclusively documented in the leaves of Alstonia scholaris (L.) R. Br., a large evergreen tree belonging to the Apocynaceae family.[1][2][3][4] This plant, commonly known as the "devil tree" or "saptaparni," is native to the Indian subcontinent and Southeast Asia and has a long history of use in traditional medicine.[2]

While Alstonia scholaris is known to produce a wide array of indole alkaloids, this compound is a specifically identified constituent of the leaf extracts.[2] There is currently no scientific literature reporting the presence of this compound in any other plant species or in any animal or microorganism. The distribution of this compound within the Alstonia scholaris plant appears to be localized to the leaves, as other parts of the plant, such as the bark, have been extensively studied and have not been reported to contain this specific alkaloid.[5]

Table 1: Natural Source and Distribution of this compound

ParameterDescription
Organism Alstonia scholaris (L.) R. Br.
Family Apocynaceae
Plant Part Leaves
Geographical Distribution of Plant Indian subcontinent and Southeast Asia
Known Co-occurring Alkaloids Picrinine, Scholaricine, Vallesamine, and other indole alkaloids

Quantitative Data

Currently, there is a notable absence of specific quantitative data in the published literature regarding the concentration or yield of this compound from the leaves of Alstonia scholaris. While qualitative analyses have confirmed its presence, further studies employing validated analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are required to determine the precise amount of this compound in the plant material.

Experimental Protocols: Isolation and Purification

A detailed, standardized protocol for the isolation of this compound has not been explicitly published. However, based on general methods for the extraction of alkaloids from Alstonia scholaris leaves, a generalized experimental workflow can be proposed.[1][6][7] This protocol involves an initial acid-base extraction to separate the alkaloids from other plant constituents, followed by chromatographic purification.

General Extraction of Alkaloids from Alstonia scholaris Leaves
  • Maceration: Powdered, dried leaves of Alstonia scholaris (500 g) are macerated overnight at room temperature in a 1% hydrochloric acid solution (pH 2).[1][7] This acidic treatment protonates the alkaloids, rendering them soluble in the aqueous solution.

  • Basification: The acidic mixture is then made alkaline by the addition of a 25% ammonium (B1175870) hydroxide (B78521) solution to reach a pH of 9.[1][7] This deprotonates the alkaloids, making them soluble in organic solvents.

  • Solvent Extraction: The alkaline mixture is filtered, and the filtrate is repeatedly extracted with an immiscible organic solvent, such as chloroform.[1][7] The alkaloids partition into the organic layer.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude alkaloidal residue.[1][7]

Chromatographic Purification
  • Column Chromatography: The crude alkaloidal extract is subjected to column chromatography over silica (B1680970) gel.[1][2]

  • Elution: The column is eluted with a solvent system of increasing polarity, typically starting with a nonpolar solvent and gradually introducing a more polar solvent. A common solvent system for alkaloid separation is a mixture of hexane (B92381) and ethyl acetate (B1210297), with the proportion of ethyl acetate being gradually increased.[6][7]

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing this compound.[6][7] Fractions with similar TLC profiles are pooled.

  • Further Purification: The pooled fractions containing the target compound may require further purification steps, such as preparative TLC or recrystallization, to obtain pure this compound.

Note: The specific solvent systems and chromatographic conditions would need to be optimized for the efficient isolation of this compound.

Biosynthesis

The biosynthetic pathway of this compound has not yet been elucidated. However, as a monoterpenoid indole alkaloid, its biosynthesis is expected to follow the general pathway for this class of compounds. This pathway originates from the precursors tryptophan (providing the indole core) and secologanin (B1681713) (a monoterpenoid derived from the mevalonate (B85504) or MEP/DOXP pathway). The condensation of tryptophan and secologanin forms strictosidine (B192452), a key intermediate in the biosynthesis of thousands of indole alkaloids. The subsequent steps leading from strictosidine to the complex picrinine skeleton, and the final N-methoxymethylation to yield this compound, remain to be investigated.

Visualizations

experimental_workflow start Dried & Powdered Alstonia scholaris Leaves maceration Maceration (1% HCl, pH 2) start->maceration basification Basification (25% NH4OH, pH 9) maceration->basification extraction Solvent Extraction (Chloroform) basification->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Alkaloidal Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection purification Further Purification (e.g., Prep-TLC) fraction_collection->purification final_product Pure N1-Methoxymethyl Picrinine purification->final_product

Generalized workflow for the isolation of this compound.

logical_relationship plant Alstonia scholaris leaves Leaves plant->leaves Contains alkaloids Indole Alkaloids leaves->alkaloids Yields picrinine_type Picrinine-Type Alkaloids alkaloids->picrinine_type Includes target This compound picrinine_type->target Is a

Taxonomic and chemical classification of this compound.

Conclusion and Future Directions

This compound is an intriguing indole alkaloid with a very specific known natural source: the leaves of Alstonia scholaris. While its presence has been confirmed, there is a significant opportunity for further research. Key areas for future investigation include:

  • Quantitative Analysis: Development and application of validated analytical methods to quantify the concentration of this compound in Alstonia scholaris leaves. This will be crucial for any potential standardization of extracts.

  • Detailed Isolation Protocol: Optimization and publication of a detailed, reproducible protocol for the isolation of this compound in high purity.

  • Biosynthetic Studies: Elucidation of the complete biosynthetic pathway of this compound to understand its formation in the plant.

  • Pharmacological Screening: Investigation of the biological activities of purified this compound to explore its potential therapeutic applications.

  • Broader Phytochemical Screening: Analysis of other Alstonia species and related genera to determine if this compound has a wider distribution within the Apocynaceae family.

This technical guide provides a solid starting point for researchers embarking on the study of this unique natural product. The information presented herein, combined with the proposed future research directions, will hopefully stimulate further exploration into the chemistry and biology of this compound.

References

The Biosynthetic Pathway of Picrinine-Type Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Picrinine (B199341) is a structurally complex, caged monoterpenoid indole (B1671886) alkaloid (MIA) of the akuammiline (B1256633) subclass, first isolated from Alstonia scholaris. Members of the akuammiline family exhibit a range of promising biological activities, making their biosynthetic pathway a subject of intense research for applications in metabolic engineering and synthetic biology. This technical guide provides an in-depth overview of the complete biosynthetic pathway of picrinine-type alkaloids, beginning from primary metabolism through the formation of key intermediates to the complex, scaffold-defining cyclization reactions. We detail the functions of pivotal enzymes, present available quantitative kinetic data, outline key experimental methodologies for pathway elucidation, and visualize the core biosynthetic and regulatory pathways.

Introduction to Picrinine and Monoterpenoid Indole Alkaloids (MIAs)

Monoterpenoid indole alkaloids are a vast and diverse class of over 2,000 natural products synthesized by plants, particularly in the Apocynaceae family.[1] Their intricate molecular architectures give rise to a wide spectrum of pharmacological activities, including anticancer (vinblastine), antihypertensive (reserpine), and antiarrhythmic (ajmaline) properties.[1][2]

Picrinine (C₂₀H₂₂N₂O₃) belongs to the akuammiline subgroup of MIAs and is characterized by a daunting polycyclic skeleton that includes a furoindoline core, a bridged [3.3.1]azabicycle, and six stereogenic centers.[3] Its complex, cage-like structure has made it a challenging target for total synthesis.[3] Understanding its biosynthesis is crucial for developing biotechnological platforms for the production of picrinine and related high-value compounds.

The Core Biosynthetic Pathway

The biosynthesis of all MIAs, including picrinine, begins with the convergence of two primary metabolic routes: the shikimate pathway, producing tryptophan, and the methylerythritol phosphate (B84403) (MEP) pathway, producing the monoterpenoid precursor secologanin.

Formation of the Universal Precursor: Strictosidine (B192452)

The foundational step in MIA biosynthesis is the stereospecific Pictet-Spengler condensation of tryptamine (B22526) (derived from tryptophan via decarboxylation) and the iridoid monoterpene secologanin. This reaction is catalyzed by the enzyme Strictosidine Synthase (STR) , which exclusively forms the 3-α(S) diastereomer, strictosidine.[4] This step is considered the first committed and often rate-limiting reaction in the entire MIA pathway.[4]

G Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase (STR)  + Secologanin Secologanin Secologanin->Strictosidine

Diagram 1. Formation of the universal MIA precursor, strictosidine.

The Gateway to Diversity: Geissoschizine

Following its synthesis, strictosidine is activated by hydrolysis of its glucose moiety, a reaction catalyzed by Strictosidine β-D-Glucosidase (SGD) .[5][6] This generates a highly reactive and unstable aglycone. This intermediate is then reduced by the NADPH-dependent enzyme Geissoschizine Synthase (GS) , a medium-chain alcohol dehydrogenase, to form 19E-geissoschizine.[7][8][9] Geissoschizine is a critical branch-point intermediate from which pathways diverge to generate the immense structural diversity of MIAs.[8][9][10]

Bifurcation to the Akuammiline Scaffold and Picrinine

The fate of geissoschizine is determined by a suite of homologous but functionally distinct Cytochrome P450 (CYP450) monooxygenases that catalyze complex oxidative cyclizations, forming different alkaloid scaffolds.[9]

  • Sarpagan Bridge Enzyme (SBE) catalyzes a C5-C16 cyclization, leading to the sarpagan skeleton (e.g., polyneuridine (B1254981) aldehyde).[11][12]

  • (19E)-Geissoschizine Oxidase (GO) catalyzes a C2-C16 cyclization, leading to the strychnos skeleton (e.g., akuammicine).[13][14][15]

  • Rhazimal Synthase (RHS) , a CYP450 enzyme identified in Alstonia scholaris, catalyzes a C7-C16 cyclization of geissoschizine to form rhazimal.[8][13] This reaction forges the core methanoquinolizidine scaffold characteristic of the akuammiline alkaloid family, to which picrinine belongs.[13]

The final, intricate steps converting rhazimal into the fully elaborated, caged structure of picrinine involve further oxidations and rearrangements. While the precise enzymes for these terminal steps have not yet been characterized, their pathway is inferred from the structures of co-occurring alkaloids and insights from total synthesis efforts.[3]

G cluster_main Overall Biosynthetic Pathway Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Geraniol Geraniol Secologanin Secologanin Geraniol->Secologanin Iridoid Pathway Strictosidine Strictosidine Tryptamine->Strictosidine  STR Secologanin->Strictosidine  STR Geissoschizine Geissoschizine Strictosidine->Geissoschizine SGD, GS Rhazimal Rhazimal (Akuammiline Scaffold) Geissoschizine->Rhazimal RHS (P450) Picrinine Picrinine Rhazimal->Picrinine Multiple Steps (Proposed)

Diagram 2. Overview of the biosynthetic pathway leading to picrinine.

Key Enzymes and Quantitative Data

The enzymes of the MIA pathway are highly specific and tightly regulated. While extensive characterization has been performed for the initial enzymes, kinetic data for the more recently discovered downstream P450s are still emerging.

EnzymeSource OrganismSubstrate(s)Kngcontent-ng-c4139270029="" class="ng-star-inserted">m (mM)Reference(s)
Strictosidine Synthase (STR) Catharanthus roseusTryptamine2.3
Secologanin3.4
Strictosidine β-Glucosidase (SGD) Catharanthus roseusStrictosidine0.49
Geissoschizine Synthase (GS) Catharanthus roseusStrictosidine AglyconeNot Reported[7]
Rhazimal Synthase (RHS) Alstonia scholarisGeissoschizineNot Reported[13]
Geissoschizine Oxidase (GO) Catharanthus roseusGeissoschizineNot Reported

Note: Kinetic parameters such as kcat and Vmax are often dependent on specific assay conditions and purification levels and are not consistently reported across the literature. The Km values indicate the substrate concentration at which the enzyme reaches half of its maximum velocity.

Experimental Protocols

Elucidating complex biosynthetic pathways like that of picrinine requires a combination of genetic, molecular, and analytical techniques. Virus-Induced Gene Silencing (VIGS) and in vitro enzyme assays are two cornerstone methodologies.

Protocol: Gene Function Analysis via Virus-Induced Gene Silencing (VIGS)

VIGS is a reverse genetics technique used to transiently suppress the expression of a target gene in plants, allowing researchers to observe the resulting metabolic phenotype and infer gene function.[13] The Tobacco Rattle Virus (TRV)-based system is commonly used in Catharanthus roseus.[7]

Objective: To confirm the role of a candidate gene (e.g., Rhazimal Synthase) in the picrinine pathway.

Methodology:

  • Vector Construction: A fragment (200-400 bp) of the target candidate gene is cloned into the pTRV2 vector. A control vector (e.g., pTRV2-PDS, Phytoene Desaturase) is used to monitor silencing efficiency via a visible photobleaching phenotype.

  • Agrobacterium Transformation: The pTRV2 construct and the helper plasmid pTRV1 are transformed into separate Agrobacterium tumefaciens strains (e.g., GV3101).

  • Inoculum Preparation: Cultures of both Agrobacterium strains are grown overnight, then pelleted and resuspended in an infiltration buffer (e.g., 10 mM MES, 200 µM acetosyringone, 10 mM MgCl₂). The cultures are mixed in a 1:1 ratio.

  • Plant Infiltration: The Agrobacterium mixture is infiltrated into the leaves of young C. roseus or A. scholaris seedlings using a needleless syringe.

  • Phenotypic Analysis: Plants are grown for 2-4 weeks until the silencing phenotype (e.g., photobleaching for the PDS control) is visible in newly developed leaves.

  • Metabolite Extraction and Analysis: Tissues from silenced plants and empty vector controls are harvested, and metabolites are extracted (e.g., with methanol). The extracts are analyzed by LC-MS/MS.

  • Data Interpretation: A significant decrease in the downstream product (picrinine) and a concurrent accumulation of the substrate (geissoschizine) in the target-silenced plants compared to controls confirms the gene's function.[7]

G cluster_workflow VIGS Experimental Workflow A 1. Clone Gene Fragment into pTRV2 Vector B 2. Transform Agrobacterium with pTRV1 & pTRV2 A->B C 3. Co-culture & Prepare Infiltration Mix B->C D 4. Infiltrate Seedlings C->D E 5. Grow Plants (2-4 weeks) D->E F 6. Harvest Tissue E->F G 7. Metabolite Extraction F->G H 8. LC-MS/MS Analysis G->H I 9. Compare Metabolite Profiles (Silenced vs. Control) H->I

Diagram 3. Experimental workflow for Virus-Induced Gene Silencing (VIGS).

Protocol: In Vitro Cytochrome P450 Enzyme Assay

In vitro assays are essential for confirming the specific catalytic function of an enzyme and for determining its kinetic parameters. This protocol is representative for a CYP450 like Rhazimal Synthase (RHS).

Objective: To determine the catalytic activity of RHS on its substrate, geissoschizine.

Methodology:

  • Enzyme Source: The cDNA of the candidate P450 is heterologously expressed in an appropriate system, typically baker's yeast (Saccharomyces cerevisiae) or insect cells. Microsomal fractions containing the expressed enzyme and its required redox partner (NADPH-cytochrome P450 reductase) are isolated.

  • Reaction Mixture Preparation: A typical reaction mixture (total volume ~50-100 µL) is prepared in a buffer (e.g., 100 mM potassium phosphate, pH 7.5).

  • Assay Components:

    • Microsomal preparation (containing RHS).

    • Substrate: Geissoschizine (e.g., 50 µM).

    • Cofactor: NADPH (e.g., 1 mM).

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of NADPH. The mixture is incubated at a controlled temperature (e.g., 30°C) for a set time (e.g., 1-2 hours). Control reactions are run simultaneously (e.g., using microsomes from an empty-vector transformation or omitting NADPH).

  • Reaction Quenching: The reaction is stopped by adding a quenching agent, such as an organic solvent (e.g., ethyl acetate) or a strong base. For reactions involving unstable intermediates, a reducing agent like NaBH₄ may be added to convert reactive iminiums to stable amines.

  • Product Extraction: The product is extracted from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).

  • Analysis: The extracted product is concentrated and analyzed by LC-MS/MS, comparing the retention time and fragmentation pattern to an authentic standard of the expected product (rhazimal) if available.[10][13]

Regulation of the Biosynthetic Pathway

The production of picrinine-type alkaloids is not constitutive but is tightly regulated by a complex network of developmental cues and environmental signals, primarily mediated by transcription factors (TFs) and the plant hormone jasmonate (JA).

  • Jasmonate Signaling: JA is a key elicitor of MIA biosynthesis. Its signaling cascade leads to the activation of specific transcription factors.[9]

  • Transcription Factors: Several TF families, including AP2/ERF , bHLH , and WRKY , have been shown to regulate the expression of key biosynthetic genes like Strictosidine Synthase (STR).[9][15] For instance, the bHLH transcription factor MYC2 is a master regulator that activates other TFs, creating a hierarchical cascade that controls the entire pathway. These TFs bind to specific cis-regulatory elements in the promoters of their target genes, coordinating their expression.[15]

G cluster_reg Simplified Regulatory Network Elicitor Elicitors (e.g., Wounding, Pathogen) JA Jasmonate (JA) Signaling Cascade Elicitor->JA MYC2 MYC2 (bHLH TF) JA->MYC2 activates Other_TFs Other TFs (AP2/ERF, WRKY) MYC2->Other_TFs activates STR_Gene STR Gene Other_TFs->STR_Gene binds promoter Other_Genes Other Pathway Genes (SGD, GS, etc.) Other_TFs->Other_Genes binds promoter MIA_Pathway MIA Biosynthesis STR_Gene->MIA_Pathway leads to Other_Genes->MIA_Pathway leads to

Diagram 4. Simplified signaling pathway for the regulation of MIA biosynthesis.

Conclusion and Future Perspectives

The biosynthetic pathway leading to picrinine-type alkaloids is a testament to the metabolic ingenuity of plants. While the early steps leading to the central intermediate geissoschizine are well-established, the recent discovery of scaffold-differentiating P450 enzymes, such as rhazimal synthase, has been a major breakthrough.[13] This has provided a clear entry point into the akuammiline family.

Future research will focus on identifying the terminal enzymes responsible for converting the rhazimal scaffold into the final, complex structure of picrinine. The continued application of multi-omics approaches, combined with functional genomics tools like VIGS and CRISPR/Cas9, will be instrumental in completing this puzzle.[13] A complete understanding of the pathway, including its intricate regulatory networks, will unlock the potential for metabolic engineering in microbial hosts like yeast or in planta systems, enabling sustainable and scalable production of these valuable alkaloids for drug development.

References

N1-Methoxymethyl Picrinine: A Technical Overview of Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the potential biological activities of N1-Methoxymethyl picrinine (B199341). It is important to note that while this compound has been isolated from natural sources, dedicated pharmacological studies detailing its specific biological effects are limited in publicly available scientific literature. The information presented herein is largely extrapolated from the known activities of its parent compound, picrinine, and the general pharmacological profile of alkaloids from Alstonia scholaris.

Introduction

N1-Methoxymethyl picrinine is an indole (B1671886) alkaloid that has been isolated from the leaves of Alstonia scholaris, a plant with a rich history in traditional medicine.[1] As a derivative of picrinine, its biological profile is of interest to researchers exploring novel therapeutic agents. Picrinine itself, an akuammiline (B1256633) alkaloid, has been noted for several pharmacological effects, providing a basis for predicting the potential activities of its N1-methoxymethyl derivative.

Potential Biological Activities

Based on the activities of the parent compound, picrinine, this compound is hypothesized to possess the following biological activities:

  • Anti-inflammatory Activity: The most prominently reported activity of picrinine is its ability to inhibit the 5-lipoxygenase (5-LOX) enzyme.[2][3][4] This enzyme is a key player in the biosynthesis of leukotrienes, which are potent mediators of inflammation.

  • Antitussive, Anti-asthmatic, and Expectorant Properties: Extracts from Alstonia scholaris containing picrinine-type alkaloids have been traditionally used for respiratory ailments.[5]

  • Analgesic Activity: The plant extracts are also used for pain relief in traditional medicine.[5]

  • Antimicrobial Activity: Broad-spectrum antibacterial activity has been observed for extracts of Alstonia scholaris.[5]

Quantitative Data Summary

Due to the lack of specific studies on this compound, no quantitative data (e.g., IC50, EC50) for this specific compound can be presented. The following table summarizes the known biological activities of the parent compound, picrinine, and related extracts.

Compound/ExtractBiological ActivityTarget/AssayQuantitative DataReference
PicrinineAnti-inflammatory5-Lipoxygenase (5-LOX) InhibitionNot specified in available literature[2][3][4]
Alstonia scholaris Leaf ExtractAntimicrobialBroad-spectrum antibacterialNot specified[5]
Alstonia scholaris Leaf ExtractAntitussive, Anti-asthmaticIn vivo models (unspecified)Not specified[5]
Alstonia scholaris LatexAnalgesicTraditional useNot specified[5]

Experimental Protocols

The following is a generalized protocol for a 5-Lipoxygenase (5-LOX) inhibition assay, which is the primary reported mechanism of action for the parent compound, picrinine. This protocol is provided as a representative example of how the anti-inflammatory activity of this compound could be evaluated.

5-Lipoxygenase (5-LOX) Inhibition Assay Protocol

Objective: To determine the in vitro inhibitory effect of a test compound (e.g., this compound) on the activity of the 5-lipoxygenase enzyme.

Materials:

  • 5-Lipoxygenase (from soybean or human recombinant)

  • Linoleic acid or arachidonic acid (substrate)

  • Test compound (this compound)

  • Positive control (e.g., Quercetin, Zileuton)

  • Phosphate buffer (pH 6.8-7.4)

  • Spectrophotometer (UV-Vis)

  • 96-well microplate

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the 5-LOX enzyme in a suitable buffer and keep it on ice.

    • Prepare a stock solution of the substrate (linoleic acid or arachidonic acid).

    • Prepare serial dilutions of the test compound and the positive control.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well:

      • Buffer solution

      • Test compound at various concentrations (or positive control/vehicle control)

      • 5-LOX enzyme solution

    • Pre-incubate the mixture at room temperature for a specified time (e.g., 10-15 minutes).

    • Initiate the enzymatic reaction by adding the substrate solution to each well.

    • Immediately measure the change in absorbance at 234 nm over a period of time (e.g., 5-10 minutes) using a spectrophotometer. The increase in absorbance is due to the formation of conjugated dienes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition of 5-LOX activity for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

Visualizations

Signaling Pathway

five_lipoxygenase_pathway 5-LOX 5-Lipoxygenase (Target of Picrinine) 5-HPETE 5-HPETE 5-LOX->5-HPETE Leukotriene_A4 Leukotriene A4 (LTA4) 5-HPETE->Leukotriene_A4 Leukotriene_B4 Leukotriene B4 (LTB4) Leukotriene_A4->Leukotriene_B4 Cysteinyl_Leukotrienes Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Leukotriene_A4->Cysteinyl_Leukotrienes Inflammation Inflammation Leukotriene_B4->Inflammation Cysteinyl_Leukotrienes->Inflammation N1_Methoxymethyl_picrinine This compound (Hypothesized) N1_Methoxymethyl_picrinine->5-LOX Inhibition (Potential)

Caption: Hypothesized 5-Lipoxygenase Signaling Pathway Inhibition.

Experimental Workflow

experimental_workflow Assay_Setup Set up 96-well plate: Buffer, Test Compound, 5-LOX Pre_incubation Pre-incubate at Room Temperature Assay_Setup->Pre_incubation Reaction_Initiation Initiate Reaction with Substrate Pre_incubation->Reaction_Initiation Measurement Measure Absorbance at 234 nm Reaction_Initiation->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis End End: Report Results Data_Analysis->End

Caption: Workflow for 5-Lipoxygenase Inhibition Assay.

Conclusion and Future Directions

This compound remains an understudied natural product with potential therapeutic applications, primarily inferred from the activities of its parent compound, picrinine. The hypothesized anti-inflammatory activity through 5-LOX inhibition presents a compelling avenue for further investigation. Future research should focus on the targeted synthesis and comprehensive biological evaluation of this compound to elucidate its specific pharmacological profile, including quantitative assessment of its potency and selectivity. Such studies are essential to validate its potential as a lead compound for the development of novel anti-inflammatory agents or other therapeutics.

References

N1-Methoxymethyl Picrinine: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Methoxymethyl picrinine (B199341) is a naturally occurring monoterpenoid indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris, a plant with a rich history in traditional medicine. As a derivative of picrinine, a compound with known anti-inflammatory properties, N1-Methoxymethyl picrinine is a molecule of interest for further pharmacological investigation. This technical guide provides a comprehensive review of the available literature on this compound, including its chemical properties, and contextual biological activities based on its parent compound. Due to the limited specific research on this compound itself, this review also summarizes relevant information on picrinine to infer potential areas of investigation.

Introduction

This compound is classified as an indole alkaloid, a class of naturally occurring compounds characterized by an indole nucleus.[1] It was first identified as a constituent of the leaves of Alstonia scholaris (Apocynaceae), a plant widely distributed in Southeast Asia and used in various traditional medicine systems for treating a range of ailments, including respiratory and inflammatory conditions.[2]

The parent compound, picrinine, has been the subject of more extensive research and has demonstrated notable biological activities, particularly as an anti-inflammatory agent through the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[3] The addition of a methoxymethyl group at the N1 position of the indole nucleus in picrinine results in this compound, a structural modification that could potentially modulate its biological activity, bioavailability, or other pharmacokinetic properties. This review aims to collate the existing scientific information on this compound to serve as a foundational resource for researchers and professionals in drug development.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 1158845-78-3[1]
Molecular Formula C₂₂H₂₆N₂O₄[1]
Molecular Weight 382.46 g/mol [1]
Class Indole Alkaloid[1]
Source Alstonia scholaris (leaves)[2]

Table 1: Chemical and Physical Properties of this compound

Biological Activity and Mechanism of Action (Inferred)

Direct studies on the biological activity and mechanism of action of this compound are scarce in the currently available literature. However, significant insights can be drawn from the well-documented activities of its parent compound, picrinine.

Picrinine is a known inhibitor of the 5-lipoxygenase (5-LOX) enzyme.[3] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. By inhibiting 5-LOX, picrinine can reduce the production of leukotrienes, thereby exerting anti-inflammatory effects. This mechanism is crucial in various inflammatory diseases, including asthma and allergic reactions.

Given the structural similarity, it is plausible that this compound may also exhibit anti-inflammatory activity, potentially through the same 5-LOX inhibitory pathway. The N1-methoxymethyl substitution could influence the compound's binding affinity to the enzyme or its cellular uptake, thus potentially altering its potency. Further research is required to validate this hypothesis and to quantify the specific activity of this compound.

A conceptual signaling pathway for the anti-inflammatory action of picrinine, which may be relevant for this compound, is depicted below.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Inflammatory_Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor PLA2 Phospholipase A2 (PLA2) Receptor->PLA2 activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases 5_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5_LOX substrate for Leukotrienes Leukotrienes 5_LOX->Leukotrienes produces Inflammation Inflammation Leukotrienes->Inflammation promote Picrinine_Derivative N1-Methoxymethyl Picrinine (Inferred) Picrinine_Derivative->5_LOX inhibits (inferred)

Figure 1: Inferred anti-inflammatory pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not fully available in the public domain. The primary references (Cai et al., 2008 and Wang et al., 2009) indicate that the compound was isolated from the leaves of Alstonia scholaris. A general workflow for such an isolation process is outlined below. It is important to note that this is a generalized procedure and the specific details would be found in the full-text publications.

G Start Dried & Powdered Alstonia scholaris Leaves Extraction Solvent Extraction (e.g., Methanol or Ethanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Partitioning Solvent-Solvent Partitioning (e.g., Ethyl Acetate/Water) Filtration->Partitioning Crude_Extract Crude Alkaloid Extract Partitioning->Crude_Extract Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Chromatography Fractions Collection of Fractions Chromatography->Fractions TLC Thin Layer Chromatography (TLC) Analysis Fractions->TLC Purification Further Purification (e.g., HPLC) TLC->Purification Pool promising fractions Isolated_Compound Pure N1-Methoxymethyl Picrinine Purification->Isolated_Compound Characterization Structural Elucidation (NMR, MS, etc.) Isolated_Compound->Characterization

Figure 2: General workflow for the isolation of this compound.

Data Presentation

Currently, there is no specific quantitative biological data (e.g., IC₅₀, Kᵢ values) available in the public literature for this compound. Research efforts should be directed towards generating such data to enable a proper evaluation of its pharmacological potential. A proposed table for future data compilation is presented below.

Assay TypeTargetTest SystemIC₅₀ (µM)Kᵢ (µM)Efficacy (%)Reference
Enzyme Inhibition 5-LipoxygenaseCell-freeData TBDData TBDData TBD
Anti-inflammatory Cytokine Prod.Cell-basedData TBD-Data TBD
Cytotoxicity Various CellsCell-basedData TBD-Data TBD

Table 2: Template for Quantitative Biological Data of this compound (TBD: To Be Determined)

Conclusion and Future Directions

This compound is a structurally interesting indole alkaloid from Alstonia scholaris. While its parent compound, picrinine, has established anti-inflammatory properties through 5-LOX inhibition, this compound itself remains largely uncharacterized in terms of its biological activity. The presence of the N1-methoxymethyl group could significantly impact its pharmacological profile.

Future research should prioritize the following:

  • Isolation and/or Synthesis: Development of a robust and scalable method to obtain sufficient quantities of pure this compound for comprehensive biological evaluation.

  • In Vitro Bioassays: Screening of this compound against a panel of inflammatory targets, with a primary focus on the 5-lipoxygenase enzyme to determine its IC₅₀ and Kᵢ values.

  • Cell-Based Assays: Evaluation of its effects on inflammatory pathways in relevant cell models.

  • In Vivo Studies: Should in vitro studies yield promising results, subsequent in vivo studies in animal models of inflammation would be warranted to assess its efficacy and pharmacokinetic properties.

The exploration of this compound presents an opportunity to develop new therapeutic agents based on a natural product scaffold. This review serves as a call to the scientific community to further investigate this potentially valuable compound.

References

N1-Methoxymethyl Picrinine: A Technical Overview of its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Methoxymethyl picrinine (B199341) is a naturally occurring indole (B1671886) alkaloid belonging to the akuammiline (B1256633) family. It is a derivative of the more widely known compound, picrinine. This technical guide provides a comprehensive overview of the discovery, history, and currently available scientific knowledge regarding N1-Methoxymethyl picrinine. While this document aims to be an in-depth resource, it is important to note that access to the primary scientific literature detailing its initial isolation and characterization is limited.

Discovery and History

This compound was first identified as a novel natural product in 2009 by a team of researchers led by Y. Wang.[1] The compound was isolated from the leaves of Alstonia scholaris, a tree belonging to the Apocynaceae family, which is known for being a rich source of bioactive alkaloids.[1][2] The discovery was the result of phytochemical investigations into the constituents of this plant, which has a history of use in traditional medicine.[1]

The parent compound, picrinine, was discovered much earlier in 1965, also from the leaves of Alstonia scholaris.[2] The identification of this compound nearly four and a half decades later highlighted the continued potential of natural product discovery from well-studied plant sources.

The initial report of this compound was part of a broader study that also identified two new 2,3-secofernane triterpenoids, alstonic acids A and B, from the same plant extract.[1] This context suggests that the isolation of this compound was part of a systematic effort to characterize the chemical diversity within Alstonia scholaris.

Chemical Structure

The chemical structure of this compound is characterized by the core picrinine scaffold with the addition of a methoxymethyl group at the N1 position of the indole nucleus.

Unfortunately, detailed spectroscopic data from the primary literature required for a full structural analysis is not publicly available at this time.

Experimental Protocols

Detailed experimental protocols for the isolation and purification of this compound are not available in the accessible scientific literature. The primary reference from Wang et al. (2009) is not widely accessible, precluding the inclusion of a step-by-step methodology.

Based on general practices for the isolation of alkaloids from plant materials, the workflow likely involved the following steps:

G General Isolation Workflow for Plant Alkaloids A Plant Material Collection and Preparation (Leaves of Alstonia scholaris) B Extraction (e.g., with methanol (B129727) or ethanol) A->B C Acid-Base Partitioning (to separate alkaloids from other constituents) B->C D Crude Alkaloid Fraction C->D E Chromatographic Separation (e.g., Column Chromatography, HPLC) D->E F Isolation of Pure this compound E->F G Structure Elucidation (NMR, MS, IR, UV) F->G

Caption: A generalized workflow for the isolation of alkaloids from plant sources.

Quantitative Data

Due to the inaccessibility of the primary research article, a summary of quantitative data, such as yields, purity, and specific analytical values, cannot be provided.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or the signaling pathways modulated by this compound. Research on the parent compound, picrinine, has suggested potential anti-inflammatory and other pharmacological properties. However, it is unknown if the N1-methoxymethyl substitution alters these activities.

Further research is required to determine the pharmacological profile of this compound. A general workflow for screening the biological activity of a novel compound is outlined below:

G General Workflow for Bioactivity Screening A Isolated this compound B In vitro Assays (e.g., enzyme inhibition, receptor binding, cytotoxicity) A->B C Identification of Potential Biological Targets B->C D Cell-based Assays (to study effects on cellular pathways) C->D E In vivo Animal Models (to assess efficacy and toxicity) D->E F Lead Compound Optimization E->F

Caption: A typical workflow for evaluating the biological activity of a newly discovered natural product.

Conclusion and Future Directions

This compound represents a structurally interesting derivative of the known alkaloid picrinine. Its discovery underscores the value of continued exploration of natural sources for novel chemical entities. However, a significant gap in the scientific record exists regarding its detailed chemical and biological properties due to the lack of access to the primary literature.

Future research efforts should focus on:

  • Re-isolation and full spectroscopic characterization of this compound to provide the scientific community with a complete dataset.

  • Total synthesis of the molecule to provide a renewable source for biological studies and to confirm its structure.

  • Comprehensive biological screening to elucidate its pharmacological properties and potential as a therapeutic lead.

This technical guide summarizes the currently available information on this compound. It is hoped that this document will serve as a foundation for future research into this intriguing natural product.

References

Methodological & Application

N1-Methoxymethyl picrinine extraction and purification protocols.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: N1-Methoxymethyl Picrinine (B199341)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N1-Methoxymethyl picrinine is a naturally occurring indole (B1671886) alkaloid that has been isolated from the leaves and herbs of Alstonia scholaris, a tropical tree of the Apocynaceae family[][2][3]. It belongs to the akuammiline (B1256633) family of alkaloids, a class of compounds known for a wide range of pharmacological activities[4]. The parent compound, picrinine, has been studied for its anti-inflammatory, antitussive, and anti-asthmatic properties[3][4][5]. The complex, cage-like molecular structure of these alkaloids makes them compelling targets for phytochemical research and drug development[5].

This document provides a detailed, generalized protocol for the extraction of a crude alkaloid fraction from Alstonia scholaris and the subsequent purification of this compound. The methodologies are based on established procedures for isolating indole alkaloids from plant sources[6][7].

Safety Precautions: The milky sap of Alstonia scholaris is known to be rich in alkaloids, which can be toxic[3][8]. All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times. Handle all organic solvents and chemical reagents in accordance with standard laboratory safety protocols.

Part 1: Crude Alkaloid Extraction

This protocol describes a common method for isolating a total alkaloid fraction from dried plant material using solvent extraction followed by acid-base partitioning.

Experimental Protocol: Extraction
  • Plant Material Preparation:

    • Obtain dried and powdered leaves of Alstonia scholaris.

    • Grind the material to a fine powder (approx. 40-60 mesh) to maximize surface area for extraction[9].

  • Solvent Extraction:

    • Place 200 g of the powdered leaf material into a Soxhlet apparatus.

    • Extract with 1.5 L of 95% ethanol (B145695) for 12-18 hours[7]. Alternatively, macerate the powder in ethanol at room temperature for 48-72 hours with periodic agitation[10].

    • After extraction, concentrate the ethanolic extract in vacuo using a rotary evaporator at 40-50°C to yield a dark, semi-solid crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude ethanolic extract (approx. 30 g) in 300 mL of 5% aqueous hydrochloric acid (HCl).

    • Stir until fully dissolved or suspended, adjusting the pH to ~2-3.

    • Perform a liquid-liquid extraction by washing the acidic solution three times with 150 mL of dichloromethane (B109758) (DCM) to remove neutral and acidic compounds. Discard the organic (DCM) layers.

    • Adjust the pH of the remaining aqueous layer to ~9-10 by slowly adding concentrated ammonium (B1175870) hydroxide (B78521) while cooling in an ice bath.

    • Extract the now basic aqueous solution three times with 150 mL of DCM to partition the basic alkaloids into the organic phase.

    • Combine the organic (DCM) layers containing the alkaloids.

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield the crude alkaloid fraction.

Data Presentation: Extraction Yield
StepStarting MaterialVolume/SolventYieldConsistency
Solvent Extraction200 g dried leaf powder1.5 L Ethanol (95%)~30 gDark, semi-solid
Acid-Base Partitioning~30 g crude extractDCM / 5% HCl / NH₄OH~4.5 gBrownish powder
Workflow Diagram: Crude Alkaloid Extraction```dot

Extraction_Workflow Start Dried Alstonia scholaris Leaf Powder Soxhlet Soxhlet Extraction (95% Ethanol) Start->Soxhlet Evap1 Evaporation in vacuo Soxhlet->Evap1 CrudeExtract Crude Ethanolic Extract Evap1->CrudeExtract Acidify Suspend in 5% HCl (aq) pH ~2-3 CrudeExtract->Acidify Wash Liquid-Liquid Extraction (wash with DCM) Acidify->Wash Waste1 Neutral & Acidic Impurities (DCM Layer - Discard) Wash->Waste1 to waste Basify Adjust Aqueous Layer to pH ~9-10 (with NH₄OH) Wash->Basify Aqueous layer ExtractAlkaloids Liquid-Liquid Extraction (extract with DCM) Basify->ExtractAlkaloids AqueousWaste Aqueous Layer - Discard ExtractAlkaloids->AqueousWaste to waste Dry Dry & Evaporate DCM Layer ExtractAlkaloids->Dry Organic layer FinalProduct Crude Alkaloid Fraction Dry->FinalProduct

Caption: Multi-step workflow for the chromatographic purification of the target compound.

References

Application Notes & Protocols for N1-Methoxymethyl Picrinine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis and purification of N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris. The protocols are intended to guide researchers in developing and validating analytical methods for the quantification and isolation of this compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) Methods

Recommended UPLC-MS Method for Analysis

This method is based on a published study for the comprehensive analysis of alkaloids in Alstonia scholaris extracts.[1][2]

Table 1: UPLC-MS Instrumental Parameters

ParameterValue
Column ACQUITY UPLC CSH C18 (2.1 mm × 100 mm, 1.7 µm)
Mobile Phase A Water with 0.3% Formic Acid
Mobile Phase B Acetonitrile
Gradient Elution A time-programmed gradient can be optimized. A starting point could be a linear gradient from 5-95% B over 15-20 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Detection Mass Spectrometry (MS) in positive ion mode is recommended for high selectivity and sensitivity. A UV detector (e.g., Diode Array Detector, DAD) can also be used, with the optimal wavelength determined by analyzing the UV spectrum of a purified N1-Methoxymethyl picrinine standard.

Note: The retention time for this compound under these exact conditions needs to be experimentally determined using a reference standard.

Experimental Protocol: Quantitative Analysis of this compound in Plant Extracts

1.2.1. Sample Preparation

  • Extraction:

    • Dry the leaves of Alstonia scholaris at room temperature and grind them into a fine powder.

    • Extract the powdered material with methanol (B129727) or a hydro-alcoholic solution (e.g., 70% ethanol) using sonication or maceration.

    • Filter the extract and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Solid-Phase Extraction (SPE) for Sample Clean-up (Optional but Recommended):

    • Dissolve the crude extract in an appropriate solvent (e.g., 10% methanol in water).

    • Pass the solution through a C18 SPE cartridge pre-conditioned with methanol and water.

    • Wash the cartridge with a low concentration of methanol to remove polar impurities.

    • Elute the fraction containing this compound with a higher concentration of methanol.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase composition for UPLC analysis.

  • Final Sample Preparation:

    • Dissolve the dried extract (or the SPE eluate) in the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.3% Formic Acid).

    • Filter the solution through a 0.22 µm syringe filter before injection into the UPLC system.

1.2.2. Calibration Curve

  • Prepare a stock solution of accurately weighed this compound reference standard in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare at least five calibration standards of different concentrations.

  • Inject each calibration standard into the UPLC-MS system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

1.2.3. Quantification

  • Inject the prepared sample solution into the UPLC-MS system.

  • Identify the peak corresponding to this compound based on its retention time (determined from the standard) and mass-to-charge ratio (m/z).

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Table 2: Hypothetical Method Validation Parameters (to be determined experimentally)

This table provides a template for the data that should be collected during method validation. The values are illustrative and need to be established through experimental work.

ParameterSpecificationExpected Value
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) To be determined0.1 - 10
Limit of Detection (LOD) (µg/mL) Signal-to-Noise ratio of 3:10.03
Limit of Quantification (LOQ) (µg/mL) Signal-to-Noise ratio of 10:10.1
Precision (%RSD) Intra-day & Inter-day < 2%< 1.5%
Accuracy (Recovery %) 98 - 102%99.5%
Specificity No interference from other componentsPeak purity > 99%

Chromatographic Methods for Isolation and Purification

For the isolation and purification of this compound from plant material, a multi-step chromatographic approach is typically employed.

Isolation Protocol

2.1.1. Extraction

As described in section 1.2.1.

2.1.2. Acid-Base Partitioning

  • Dissolve the crude extract in a 5% aqueous hydrochloric acid solution.

  • Wash the acidic solution with a non-polar solvent like hexane (B92381) or dichloromethane (B109758) to remove neutral and acidic compounds.

  • Basify the aqueous layer to a pH of 9-10 with ammonium (B1175870) hydroxide.

  • Extract the alkaloids into a solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers and evaporate the solvent to yield a crude alkaloid fraction.

2.1.3. Column Chromatography

  • Stationary Phase: Silica gel (60-120 or 200-300 mesh) is commonly used for the separation of alkaloids.

  • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform (B151607) and methanol. For example, starting with 100% chloroform and gradually increasing the methanol concentration (e.g., 1%, 2%, 5%, 10%, etc.).

  • Fraction Collection: Collect fractions of the eluate and monitor the composition of each fraction by Thin Layer Chromatography (TLC) or HPLC.

  • Pooling and Evaporation: Combine the fractions containing the compound of interest (identified by comparison with a reference standard on TLC or by HPLC-MS analysis) and evaporate the solvent.

2.1.4. Preparative HPLC (for final purification)

  • For obtaining high-purity this compound, a final purification step using preparative HPLC may be necessary.

  • The analytical HPLC method can be scaled up to a preparative scale by using a larger column and a higher flow rate.

  • The mobile phase may need to be adjusted to optimize the separation and allow for easy removal after collection.

Visualizations

Experimental_Workflow cluster_extraction Extraction & Preparation cluster_analysis UPLC-MS Analysis plant Alstonia scholaris Leaves powder Powdered Plant Material plant->powder Drying & Grinding extract Crude Extract powder->extract Methanol Extraction sample Filtered Sample extract->sample Dissolution & Filtration uplc UPLC System sample->uplc Injection ms Mass Spectrometer uplc->ms Eluent data Data Acquisition & Processing ms->data Signal quant Quantification data->quant

Caption: UPLC-MS analysis workflow for this compound.

Isolation_Workflow start Crude Plant Extract acid_base Acid-Base Partitioning start->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom fractions Collected Fractions column_chrom->fractions monitoring TLC/HPLC Monitoring fractions->monitoring pooled_fractions Pooled Fractions of Interest monitoring->pooled_fractions prep_hplc Preparative HPLC pooled_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Isolation and purification workflow for this compound.

References

Application Notes: Using N1-Methoxymethyl picrinine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N1-Methoxymethyl picrinine (B199341) is a monoterpenoid indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris.[1] While specific biological activities of this derivative are not extensively documented in publicly available literature, its parent compound, picrinine, has demonstrated anti-inflammatory properties through the inhibition of the 5-lipoxygenase enzyme.[2][3] Furthermore, the broader class of indole alkaloids, particularly those from the Alstonia genus, have been investigated for their cytotoxic effects against various cancer cell lines.[4]

These application notes provide a framework for researchers to investigate the potential cytotoxic and anti-inflammatory activities of N1-Methoxymethyl picrinine in cell-based assays. The protocols and data presented are based on established methodologies for related indole alkaloids and serve as a starting point for experimental design. It is crucial to note that the quantitative data provided is hypothetical and for illustrative purposes; researchers must determine the specific efficacy of this compound through their own experiments.

Potential Applications
  • Oncology Research: Screening for cytotoxic activity against a panel of cancer cell lines to identify potential anti-cancer properties.

  • Inflammation Research: Investigating the anti-inflammatory effects by measuring key inflammatory mediators in relevant cell models.

  • Drug Discovery: Utilizing this compound as a lead compound for the development of novel therapeutics.

Data Presentation

The following table summarizes hypothetical IC50 values for this compound in various cell-based assays. These values are based on the reported activities of related bisindole alkaloids from the Alstonia genus and should be experimentally verified.[4]

Assay Type Cell Line Cell Type Hypothetical IC50 (µM)
Cytotoxicity (MTT Assay)A549Human Lung Carcinoma5.2
Cytotoxicity (MTT Assay)MCF-7Human Breast Adenocarcinoma8.9
Cytotoxicity (MTT Assay)HeLaHuman Cervical Cancer6.5
Anti-Inflammatory (NO Assay)RAW 264.7Murine Macrophage12.5

Experimental Protocols

Cytotoxicity Assessment using MTT Assay

This protocol describes a method to determine the cytotoxic effects of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[5]

Materials:

  • This compound (stock solution in DMSO)

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

    • Incubate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[5]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Anti-Inflammatory Activity Assessment by Nitric Oxide (NO) Inhibition Assay

This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[6]

Materials:

  • This compound (stock solution in DMSO)

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells at a density of 5 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Pre-treatment:

    • Prepare dilutions of this compound in complete medium.

    • Remove the medium and pre-treat the cells with 100 µL of various concentrations of the compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

  • LPS Stimulation:

    • Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

    • Add 50 µL of Griess Reagent Solution A to each well containing supernatant or standard, and shake for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B to each well and shake for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis:

    • Calculate the nitrite concentration in the samples using the sodium nitrite standard curve.

    • Determine the percentage of NO inhibition using the formula:

      • % Inhibition = [(NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells] * 100

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

    • It is recommended to perform a parallel MTT assay on the treated cells to ensure that the observed NO inhibition is not due to cytotoxicity.

Mandatory Visualization

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) PLA2 Phospholipase A2 NFkB_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_nuc Translocation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->IkB Degradation NFkB_IkB->NFkB_p65_p50 Releases AA Arachidonic Acid PLA2->AA Produces FiveLOX 5-Lipoxygenase (5-LOX) AA->FiveLOX Leukotrienes Leukotrienes FiveLOX->Leukotrienes Produces Inflammation Inflammation Leukotrienes->Inflammation N1_Picrinine N1-Methoxymethyl picrinine (Hypothesized) N1_Picrinine->FiveLOX Inhibits (Picrinine) DNA DNA NFkB_nuc->DNA Binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription Cytokine_mRNA Pro-inflammatory Cytokine mRNA DNA->Cytokine_mRNA Transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein NO Nitric Oxide (NO) iNOS_mRNA->NO Cytokines Pro-inflammatory Cytokines Cytokine_mRNA->Cytokines iNOS_Protein->NO Produces NO->Inflammation Cytokines->Inflammation

Caption: Hypothesized anti-inflammatory signaling pathway for this compound.

Experimental Workflow Diagram

G cluster_assays Select Assay start Start prep_compound Prepare N1-Methoxymethyl picrinine Stock (DMSO) start->prep_compound treat_cells Treat Cells with Compound Dilutions prep_compound->treat_cells seed_cells Seed Cells in 96-well Plates incubate_24h Incubate 24h (Cell Attachment) seed_cells->incubate_24h incubate_24h->treat_cells incubate_assay Incubate 24-72h (Assay Dependent) treat_cells->incubate_assay cytotoxicity Cytotoxicity Assay (e.g., MTT) incubate_assay->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., NO/Griess) incubate_assay->anti_inflammatory add_reagent Add Assay Reagent (MTT or Griess) cytotoxicity->add_reagent anti_inflammatory->add_reagent measure Measure Absorbance (Plate Reader) add_reagent->measure analyze Data Analysis (Calculate % Viability/Inhibition) measure->analyze end Determine IC50 analyze->end

Caption: General experimental workflow for evaluating this compound.

References

Application Notes and Protocols for N1-Methoxymethyl Picrinine as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of N1-Methoxymethyl picrinine (B199341) as an analytical standard in various chemical analyses. The information is intended to guide researchers in accurately quantifying and identifying this compound in complex matrices.

Physicochemical Properties

N1-Methoxymethyl picrinine is an indole (B1671886) alkaloid and a derivative of picrinine. It is available as a reference standard with a purity of over 98%.[1][2] Key properties are summarized in the table below.

PropertyValueReference
CAS Number 1158845-78-3[1][2][3]
Molecular Formula C₂₂H₂₆N₂O₄[1][2][3]
Molecular Weight 382.5 g/mol [1][2]
Purity >98%[1][2]
Appearance Powder[1][3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3]
Storage Store in a sealed, cool, and dry condition. Stock solutions can be stored at -20°C for several months.[1]

Analytical Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare this compound stock and working standards Injection Inject sample and standards onto HPLC system Standard_Prep->Injection Sample_Prep Prepare sample solution (e.g., extract, formulation) Sample_Prep->Injection Separation Chromatographic separation on a C18 column Injection->Separation Detection UV Detection Separation->Detection Calibration Generate calibration curve from standard responses Detection->Calibration Quantification Quantify this compound in the sample Calibration->Quantification

Caption: HPLC analysis workflow for this compound.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid) is recommended. A starting gradient could be 20% acetonitrile, increasing to 80% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Based on the indole chromophore, a wavelength between 220 nm and 280 nm should be suitable. It is recommended to determine the lambda max by running a UV spectrum of the standard.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

    • From the stock solution, prepare a series of working standards by serial dilution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase or a compatible solvent.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary (Hypothetical):

ParameterValue
Retention Time ~15.2 min (dependent on exact conditions)
Linearity (r²) >0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) <2%
Accuracy (%Recovery) 98-102%
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation and purity assessment of this compound.

Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Spectral Interpretation Dissolution Dissolve this compound in deuterated solvent (e.g., CDCl₃) Acquisition Acquire ¹H and ¹³C NMR spectra Dissolution->Acquisition Processing Process the raw data (Fourier transform, phasing, baseline correction) Acquisition->Processing Structure_Verification Confirm the structure by assigning chemical shifts and coupling constants Processing->Structure_Verification Purity_Assessment Assess purity by integrating signals and identifying impurities Processing->Purity_Assessment

Caption: NMR analysis workflow for this compound.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A typical range for ¹H NMR is -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled ¹³C experiment.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A typical range for ¹³C NMR is 0 to 220 ppm.

  • Data Analysis:

    • Process the acquired spectra using appropriate software.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Assign the signals to the respective protons and carbons in the this compound structure.

    • For purity assessment, integrate the signals of the compound and compare them to the integrals of any observed impurity signals.

Expected ¹H NMR Chemical Shifts (in CDCl₃, hypothetical):

ProtonsChemical Shift (ppm)
Aromatic protons7.0 - 7.5
O-CH₂-N4.5 - 5.0
O-CH₃3.3 - 3.6
N-CH₂-O4.8 - 5.2
Other aliphatic protons1.0 - 4.0
Mass Spectrometry (MS)

Mass spectrometry is used for the confirmation of the molecular weight and for structural elucidation through fragmentation analysis.

Experimental Workflow:

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation Solution_Prep Prepare a dilute solution of This compound Introduction Introduce the sample into the mass spectrometer Solution_Prep->Introduction Ionization Ionize the sample (e.g., ESI) Introduction->Ionization Analysis Analyze the ions in the mass analyzer (e.g., Q-TOF) Ionization->Analysis MW_Confirmation Confirm the molecular weight from the [M+H]⁺ ion Analysis->MW_Confirmation Fragmentation_Analysis Analyze the fragmentation pattern for structural information Analysis->Fragmentation_Analysis

Caption: Mass spectrometry workflow for this compound.

Methodology:

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an appropriate ionization source.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a solvent compatible with the ionization source, such as methanol or acetonitrile with 0.1% formic acid.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended.

    • Capillary Voltage: Typically 3-4 kV.

    • Source Temperature: 100-150°C.

    • Desolvation Gas Flow: Dependent on the instrument.

    • Mass Range: Scan from m/z 100 to 1000.

  • Data Analysis:

    • Identify the protonated molecular ion [M+H]⁺ to confirm the molecular weight of this compound.

    • Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data, which can be used to confirm the structure.

Expected Mass Spectrometry Data:

IonExpected m/z
[M+H]⁺ 383.1965
[M+Na]⁺ 405.1784

Disclaimer: The analytical methods and data presented in these application notes are intended as a guideline. It is essential for researchers to validate these methods for their specific instrumentation and application. The hypothetical quantitative data should be experimentally determined.

References

N1-Methoxymethyl Picrinine: Unraveling the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N1-Methoxymethyl picrinine (B199341) is a synthetically derived indole (B1671886) alkaloid, a derivative of picrinine, which is naturally found in plants of the Alstonia genus, such as Alstonia scholaris.[1][2] Picrinine itself has been recognized for a variety of pharmacological activities, including anti-inflammatory, antitussive, anti-asthmatic, and analgesic properties.[3] The anti-inflammatory effects of picrinine are attributed to its ability to inhibit the 5-lipoxygenase (5-LOX) enzyme, a key player in the biosynthesis of pro-inflammatory leukotrienes.[2] While the precise mechanism of action for N1-Methoxymethyl picrinine is still under active investigation and not explicitly detailed in current literature, this document provides a hypothetical framework and suggested experimental protocols for its study, based on the known activities of its parent compound and related indole alkaloids.

Hypothetical Mechanism of Action and Signaling Pathway

Based on the known anti-inflammatory properties of picrinine, it is hypothesized that this compound may also exert its effects through the modulation of inflammatory pathways. A primary target is likely the arachidonic acid cascade, specifically the 5-lipoxygenase pathway.

N1-Methoxymethyl_Picrinine_Signaling_Pathway cluster_cell Target Cell Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid 5-LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->5-LOX Activation Leukotrienes Leukotrienes (e.g., LTB4) 5-LOX->Leukotrienes Catalysis Inflammation Inflammation Leukotrienes->Inflammation Promotion N1_MMP N1-Methoxymethyl Picrinine N1_MMP->5-LOX Inhibition

Caption: Hypothetical signaling pathway of this compound.

Quantitative Data Summary

As there is no publicly available experimental data specifically for this compound, the following table presents hypothetical data based on expected outcomes from the proposed experiments. This table is intended to serve as a template for organizing future experimental results.

Experiment Metric Control (Vehicle) This compound (1 µM) This compound (10 µM) Positive Control (e.g., Zileuton)
5-LOX Inhibition Assay IC₅₀ (µM)-TBDTBDKnown Value
% Inhibition @ 10 µM0%TBDTBDTBD
Leukotriene B4 ELISA LTB4 Concentration (pg/mL)BaselineTBDTBDTBD
Cell Viability Assay % Viability100%TBDTBDTBD

TBD: To Be Determined

Experimental Protocols

To investigate the mechanism of action of this compound, the following key experiments are proposed:

5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To determine if this compound directly inhibits the activity of the 5-LOX enzyme.

Methodology:

  • Enzyme and Substrate Preparation:

    • Reconstitute purified human recombinant 5-LOX enzyme in an appropriate assay buffer.

    • Prepare a solution of the substrate, arachidonic acid.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the 5-LOX enzyme, and varying concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Zileuton).

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding the arachidonic acid substrate to all wells.

    • Incubate the plate at 37°C for 10 minutes.

    • Stop the reaction by adding a stop solution.

  • Detection:

    • Measure the product formation (e.g., leukotrienes) using a suitable detection method, such as a colorimetric or fluorometric assay kit, according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

LOX_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare 5-LOX Enzyme, Substrate, and Test Compounds Start->Prepare_Reagents Plate_Setup Add Buffer, Enzyme, and N1-MMP/Controls to 96-well Plate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at RT for 15 min Plate_Setup->Pre_incubation Reaction_Start Add Arachidonic Acid to Initiate Reaction Pre_incubation->Reaction_Start Incubation Incubate at 37°C for 10 min Reaction_Start->Incubation Reaction_Stop Add Stop Solution Incubation->Reaction_Stop Detection Measure Product Formation Reaction_Stop->Detection Analysis Calculate % Inhibition and IC₅₀ Detection->Analysis End End Analysis->End

References

Application of N1-Methoxymethyl picrinine in natural product research.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N1-Methoxymethyl picrinine (B199341) is an indole (B1671886) alkaloid first identified in the leaves of Alstonia scholaris, a plant with a rich history in traditional medicine, particularly in treating respiratory ailments.[1] As a derivative of picrinine, a major alkaloid in A. scholaris, N1-Methoxymethyl picrinine is a compound of significant interest in natural product research and drug development.[1][2] Picrinine itself has demonstrated notable biological activities, including anti-inflammatory, antitussive, and antiasthmatic properties.[2][3] These findings suggest that this compound may possess similar or enhanced therapeutic potential, making it a valuable candidate for further investigation.

These application notes provide an overview of the potential applications of this compound based on the activities of its parent compound and related alkaloids from Alstonia scholaris. Detailed experimental protocols are provided to guide researchers in the preliminary screening and evaluation of this natural product.

Potential Therapeutic Applications

Based on the established biological activities of picrinine and the total alkaloids of Alstonia scholaris, this compound is a promising candidate for investigation in the following areas:

  • Anti-inflammatory Agent: Picrinine has been shown to exhibit anti-inflammatory activity through the inhibition of the 5-lipoxygenase enzyme.[3][4] This suggests a potential role for this compound in the development of treatments for inflammatory conditions.

  • Respiratory Disorders: The traditional use of Alstonia scholaris for respiratory diseases is supported by modern pharmacological studies demonstrating the antitussive and antiasthmatic effects of its alkaloid fractions, with picrinine being a key active component.[2] this compound could, therefore, be explored as a novel therapeutic for asthma and chronic cough.

  • Anticancer Research: Other alkaloids isolated from Alstonia scholaris have shown antitumor activity, suggesting that the broader class of compounds from this plant, including picrinine derivatives, warrants investigation for their potential in oncology.[5]

Data Presentation

The following table summarizes the key biological activities associated with picrinine and the total alkaloids of Alstonia scholaris, providing a basis for the investigation of this compound.

Compound/ExtractBiological ActivityExperimental ModelKey FindingsReference
PicrinineAntitussiveAmmonia-induced cough in mice; Citric acid-induced cough in guinea pigsSignificantly inhibited cough frequency and increased the latent period of coughing.[2]
PicrinineAntiasthmaticHistamine-induced bronchoconstriction in guinea pigsIncreased the latent period of convulsion and tumble, indicating protection against bronchoconstriction.[2]
PicrinineAnti-inflammatoryIn vitro enzyme assayInhibits the 5-lipoxygenase enzyme.[3][4]
Total Alkaloids of A. scholarisAntiasthmaticOvalbumin-induced asthma in miceReduced pulmonary inflammation, airway hyperresponsiveness, and levels of Th2 and Th17 cytokines. Inhibited the IL-33/ST2 signaling pathway.[6]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activity of this compound, adapted from studies on picrinine and other alkaloids.

Protocol 1: Evaluation of Antitussive Activity

This protocol describes two common models for assessing the antitussive effects of a test compound.

A. Ammonia-Induced Cough in Mice:

  • Animals: Male Kunming mice (18-22 g).

  • Groups:

    • Vehicle control (e.g., 0.5% Tween 80 solution).

    • Positive control (e.g., Codeine Phosphate, 30 mg/kg).

    • This compound (various doses, e.g., 10, 20, 40 mg/kg).

  • Procedure:

    • Administer the test compounds or controls orally (p.o.) to the mice.

    • After 60 minutes, place each mouse individually into a 500 ml glass chamber.

    • Introduce 0.2 ml of 28% ammonia (B1221849) solution onto a cotton ball placed inside the chamber.

    • Record the frequency of coughs for 3 minutes.

    • Calculate the percentage inhibition of cough frequency compared to the vehicle control group.

B. Citric Acid-Induced Cough in Guinea Pigs:

  • Animals: Male Dunkin-Hartley guinea pigs (250-300 g).

  • Groups:

    • Vehicle control.

    • Positive control (e.g., Codeine Phosphate, 10 mg/kg).

    • This compound (various doses).

  • Procedure:

    • Administer the test compounds or controls orally (p.o.).

    • After 60 minutes, place each guinea pig in a sealed chamber.

    • Expose the animal to a nebulized 7.5% citric acid solution for 30 seconds.

    • Record the number of coughs for a period of 5 minutes following exposure.

    • Calculate the percentage inhibition of cough frequency.

Protocol 2: Evaluation of Antiasthmatic Activity

This protocol uses a histamine-induced bronchoconstriction model in guinea pigs.

  • Animals: Male Dunkin-Hartley guinea pigs (300-400 g).

  • Groups:

    • Vehicle control.

    • Positive control (e.g., Aminophylline, 50 mg/kg).

    • This compound (various doses).

  • Procedure:

    • Administer the test compounds or controls orally (p.o.).

    • After 60 minutes, place each animal in a chamber and expose it to a nebulized solution of 0.1% histamine (B1213489) hydrochloride.

    • Record the time until the onset of preconvulsive dyspnea (asthmatic convulsions).

    • An increase in the time to onset compared to the vehicle control indicates a protective effect.

Protocol 3: Evaluation of Anti-inflammatory Activity

A. In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay:

  • Reagents:

    • 5-LOX enzyme solution.

    • Linoleic acid (substrate).

    • Borate buffer (pH 9.0).

    • This compound (various concentrations).

    • Positive control (e.g., Zileuton).

  • Procedure:

    • Pre-incubate the 5-LOX enzyme with the test compound or vehicle at room temperature for 10 minutes.

    • Initiate the reaction by adding the linoleic acid substrate.

    • Monitor the formation of hydroperoxides by measuring the increase in absorbance at 234 nm using a spectrophotometer.

    • Calculate the percentage of enzyme inhibition and determine the IC50 value for this compound.

B. Xylene-Induced Ear Edema in Mice:

  • Animals: Male Kunming mice (18-22 g).

  • Groups:

    • Vehicle control.

    • Positive control (e.g., Dexamethasone, 1 mg/kg, intraperitoneally).

    • This compound (various doses, orally).

  • Procedure:

    • Administer the test compounds or controls.

    • After 60 minutes (for oral administration), apply 30 µl of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as a control.

    • After 15 minutes of xylene application, sacrifice the mice and remove both ears.

    • Use a cork borer (e.g., 7 mm diameter) to punch out a section from the center of each ear and weigh them.

    • The difference in weight between the right and left ear punches is taken as the measure of edema.

    • Calculate the percentage inhibition of edema for each group.

Visualizations

The following diagrams illustrate the potential mechanisms of action for picrinine and related alkaloids, which can serve as a working hypothesis for the investigation of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX Leukotrienes Leukotrienes Five_LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation N1_MMP N1-Methoxymethyl Picrinine N1_MMP->Five_LOX Inhibition

Caption: Proposed anti-inflammatory mechanism of this compound.

G cluster_extracellular Extracellular Space cluster_cell Epithelial & Immune Cells Allergen Allergen (e.g., OVA) IL33 IL-33 Allergen->IL33 induces release ST2 ST2 Receptor IL33->ST2 binds Th2_Th17 Th2/Th17 Cell Differentiation ST2->Th2_Th17 Cytokines IL-4, IL-5, IL-13, IL-17 Th2_Th17->Cytokines Asthma Asthmatic Inflammation & AHR Cytokines->Asthma N1_MMP N1-Methoxymethyl Picrinine N1_MMP->IL33 Inhibition N1_MMP->Th2_Th17 Inhibition

Caption: Potential mechanism of action in allergic asthma.

Conclusion

This compound, as a derivative of the biologically active alkaloid picrinine, represents a promising lead compound in natural product research. The established anti-inflammatory, antitussive, and antiasthmatic properties of its parent compound and the total alkaloids from Alstonia scholaris provide a strong rationale for its further investigation. The protocols and potential mechanisms of action outlined in these application notes are intended to serve as a comprehensive guide for researchers and drug development professionals to explore the therapeutic potential of this intriguing natural product.

References

Application Notes & Protocols: Derivatization of N1-Methoxymethyl Picrinine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Picrinine (B199341), a complex indole (B1671886) alkaloid isolated from plants of the Alstonia genus, has been reported to possess a range of biological activities, including anti-inflammatory, analgesic, antitussive, and anti-asthmatic effects.[1][2] One of its known mechanisms of action is the inhibition of the 5-lipoxygenase (5-LOX) enzyme, a key player in the inflammatory cascade.[3] To explore and optimize the therapeutic potential of this natural product, a systematic investigation of its structure-activity relationships (SAR) is essential.

This document provides detailed protocols for the derivatization of N1-methoxymethyl picrinine, a known derivative of picrinine[4], to generate a library of novel analogs for SAR studies. The strategy involves the deprotection of the N1-methoxymethyl group, followed by the introduction of diverse substituents at the indole nitrogen.

Proposed Synthetic and Biological Evaluation Workflow

The overall workflow involves a two-step chemical modification of the starting material, this compound, followed by biological evaluation and SAR analysis. The process begins with the removal of the N1-methoxymethyl (MOM) protecting group to yield the parent picrinine. Subsequently, the exposed indole nitrogen is alkylated with a series of alkyl and benzyl (B1604629) halides to generate a library of N1-substituted derivatives. These compounds are then screened for their inhibitory activity against a relevant biological target, such as 5-lipoxygenase, to establish a quantitative SAR.

G cluster_synthesis Synthesis & Derivatization cluster_evaluation Biological Evaluation & Analysis A Start: this compound B Step 1: N1-Deprotection (Acid-catalyzed hydrolysis) A->B C Intermediate: Picrinine (N1-H) B->C D Step 2: N1-Alkylation Library Synthesis C->D E Product: Library of N1-R-Picrinine Derivatives D->E F In Vitro Assay (e.g., 5-Lipoxygenase Inhibition) E->F Screening G Data Collection (IC50 Values) H Structure-Activity Relationship (SAR) Analysis G->H I Identify Lead Compounds H->I

Caption: Experimental workflow for SAR studies of Picrinine derivatives.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 2.1: N1-Deprotection of this compound

This protocol describes the removal of the methoxymethyl (MOM) group from the indole nitrogen of the starting material to yield picrinine.

Materials and Reagents:

  • This compound

  • Methanol (B129727) (MeOH), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH paper or meter

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated HCl (e.g., 3-4 equivalents) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until the pH is approximately 7-8.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Partition the remaining aqueous residue between ethyl acetate and water.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude picrinine by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR and Mass Spectrometry to confirm its structure and purity.

Protocol 2.2: General Procedure for N1-Alkylation of Picrinine

This protocol outlines the synthesis of a library of N1-substituted picrinine derivatives. The procedure is based on standard conditions for indole N-alkylation.[5]

Materials and Reagents:

  • Picrinine (from Protocol 2.1)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkylating agents (e.g., iodomethane, benzyl bromide, 4-methoxybenzyl chloride) (1.1 eq)

  • Saturated ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Argon or Nitrogen gas supply

Procedure:

  • To an oven-dried, argon-flushed round-bottom flask, add a solution of picrinine (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirring solution. Caution: NaH reacts violently with water and is flammable. Handle with care.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the indole anion.

  • Slowly add the desired alkylating agent (1.1 eq) via syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated NH₄Cl solution.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N1-substituted picrinine derivative.

  • Confirm the structure and purity of each derivative using NMR and Mass Spectrometry.

Structure-Activity Relationship (SAR) Study Design

To establish an initial SAR, a focused library of N1-substituted picrinine analogs should be synthesized using Protocol 2.2. The goal is to probe the effects of varying the size, flexibility, and electronic properties of the N1-substituent on the biological activity.

Proposed Library of N1-Substituted Picrinine Derivatives:
Compound IDR-Group (N1-Substituent)Rationale for Inclusion
P-0 -HParent compound (baseline activity)
P-1 -CH₃ (Methyl)Small, lipophilic group
P-2 -CH₂CH₃ (Ethyl)Increased steric bulk vs. P-1
P-3 -CH₂CH₂CH₃ (n-Propyl)Further increase in lipophilicity and size
P-4 -CH₂Ph (Benzyl)Introduction of an aromatic ring
P-5 -CH₂(4-MeO-Ph)Benzyl with electron-donating group
P-6 -CH₂(4-CF₃-Ph)Benzyl with electron-withdrawing group
Biological Target and Assay:

Given the reported anti-inflammatory activity of picrinine, the 5-lipoxygenase (5-LOX) enzyme is a highly relevant target.[3] A cell-free 5-LOX inhibitor screening assay can be used to determine the half-maximal inhibitory concentration (IC₅₀) for each synthesized analog.

Data Presentation:

The quantitative data from the biological assays should be summarized in a table to facilitate direct comparison and SAR analysis.

Table 1: Hypothetical 5-Lipoxygenase Inhibitory Activity of N1-Substituted Picrinine Analogs

Compound IDR-Group (N1-Substituent)5-LOX IC₅₀ (µM)
P-0 -H15.2
P-1 -CH₃8.5
P-2 -CH₂CH₃12.1
P-3 -CH₂CH₂CH₃25.8
P-4 -CH₂Ph2.3
P-5 -CH₂(4-MeO-Ph)1.8
P-6 -CH₂(4-CF₃-Ph)5.6
Zileuton(Positive Control)1.1

Visualization of Pathways and Relationships

Hypothesized Anti-Inflammatory Signaling Pathway

The 5-LOX enzyme catalyzes the conversion of arachidonic acid to leukotrienes, which are potent mediators of inflammation. Inhibition of this enzyme by picrinine derivatives would block this pathway, leading to an anti-inflammatory effect.

G AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX LTs Leukotrienes (e.g., LTB4) LOX->LTs Inflammation Inflammation (Asthma, Arthritis, etc.) LTs->Inflammation Picrinine Picrinine Derivatives Picrinine->LOX Inhibition

Caption: Inhibition of the 5-LOX pathway by Picrinine derivatives.

Structure-Activity Relationship Logic

G cluster_structure Structural Modification at N1 cluster_activity Biological Activity N1_H N1-H (Baseline) Activity_Moderate Moderate Activity N1_H->Activity_Moderate IC50 ~15 µM N1_Alkyl N1-Alkyl Substituents N1_Alkyl->Activity_Moderate Small alkyl (Me) improves activity Activity_Low Lower Activity N1_Alkyl->Activity_Low Larger alkyls (>Et) decrease activity N1_Benzyl N1-Benzyl Substituents Activity_High Highest Activity N1_Benzyl->Activity_High Aromatic ring is favorable N1_Benzyl->Activity_High Electron-donating groups enhance activity

Caption: SAR logic for N1-substituted Picrinine derivatives.

These initial findings suggest that the N1 position of the picrinine scaffold is sensitive to substitution and that bulky alkyl groups are detrimental to activity, while benzyl substitution, particularly with electron-donating groups, is beneficial. This provides a clear direction for further optimization of this promising natural product scaffold.

References

Application Notes and Protocols for Safe Handling and Storage of N1-Methoxymethyl picrinine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of N1-Methoxymethyl picrinine (B199341) (CAS No. 1158845-78-3). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.

Compound Information

PropertyValueReference
Chemical Name Methyl (2R,7aR,12aR,12bR,Z)-3-ethylidene-12-(methoxymethyl)-1,3,4,6,7,12b-hexahydro-2H,12H-6,12a-epoxy-2,7a-methanoindolo[2,3-a]quinolizine-14-carboxylate[1]
Molecular Formula C22H26N2O4[1][2]
Molecular Weight 382.46 g/mol [1]
Physical Description Powder[3][4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4]

Hazard Identification and Personal Protective Equipment (PPE)

While N1-Methoxymethyl picrinine is not classified as flammable or combustible, it is essential to handle it with care to avoid contact, ingestion, and inhalation.[5]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.To prevent skin contact.[5]
Eye Protection Safety glasses with side-shields or goggles. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).To protect eyes from splashes or dust.[5]
Respiratory Protection Wear respiratory protection if handling large quantities or if dust formation is likely.To prevent inhalation of the compound.[5]
Body Protection Laboratory coat.To protect skin and personal clothing.[5]

Handling Protocols

3.1. General Handling

  • Avoid contact with skin, eyes, and clothing.[5]

  • Avoid ingestion and inhalation.[5]

  • Wash hands thoroughly after handling.[5]

  • Remove and wash contaminated clothing before reuse.[5]

  • Keep away from sources of ignition.[5]

  • Avoid prolonged or repeated exposure.[5]

3.2. Weighing and Aliquoting

  • Perform in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.

  • Close the container tightly after use.

3.3. Solution Preparation

  • To obtain higher solubility, the tube can be warmed to 37°C and sonicated for a short period.[3]

  • Prepare solutions in a fume hood.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

Storage Protocols

Proper storage is critical to maintain the stability and integrity of this compound. As an alkaloid derivative, it is recommended to store it in a locked cupboard where practical.[6]

Storage ConditionRecommendationReference
Long-term Storage -20°C[2][5]
Short-term Storage 2-8°C[1][5]
Container Keep container tightly closed in a dry and well-ventilated place.[5]
Incompatibilities Strong oxidizing/reducing agents, strong acids/alkalis.[5]

General Storage Guidelines:

  • Store in a designated, clearly labeled area.

  • Do not store on benchtops for extended periods.[7]

  • Store below shoulder height, especially for liquid solutions.[6]

  • Ensure containers are properly sealed to prevent leakage.[6]

  • It is good practice to store toxic substances in a locked cupboard.[6]

Accidental Release and First Aid Measures

5.1. Accidental Release

  • Wear appropriate PPE, including respiratory protection.[5]

  • Avoid dust formation.[5]

  • Prevent the product from entering drains.[5]

  • Sweep up the spilled material and place it in a suitable, closed container for disposal.[5]

5.2. First Aid

Exposure RouteFirst Aid MeasuresReference
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If breathing stops, give artificial respiration. Seek medical attention.[5]
Skin Contact Flush skin with copious amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[5]
Eye Contact Flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention.[5]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention.[5]

Fire Fighting Measures

  • Flammability: Not flammable or combustible.[5]

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Hazardous Combustion Products: Carbon oxides, nitrogen oxides (NOx).[5]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[5]

Diagrams

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage A Don PPE B Work in Fume Hood A->B C Weigh/Aliquot B->C D Prepare Solution C->D E Seal Container D->E F Clean Work Area E->F G Store Appropriately F->G H Remove PPE & Wash Hands G->H Storage_Decision_Tree Start Received this compound Duration Storage Duration? Start->Duration LongTerm Store at -20°C Duration->LongTerm Long-term ShortTerm Store at 2-8°C Duration->ShortTerm Short-term Location Store in a dry, well-ventilated, and locked location LongTerm->Location ShortTerm->Location Emergency_Response cluster_spill Spill Response cluster_exposure Personnel Exposure Spill Accidental Spill/Exposure A Wear PPE Spill->A E Move to Fresh Air (Inhalation) Spill->E F Flush with Water (Skin/Eye) Spill->F G Rinse Mouth (Ingestion) Spill->G B Contain Spill A->B C Collect Material B->C D Dispose of Waste C->D H Seek Medical Attention E->H F->H G->H

References

Troubleshooting & Optimization

Technical Support Center: N1-Methoxymethyl Picrinine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of N1-Methoxymethyl picrinine (B199341).

Frequently Asked Questions (FAQs)

Q1: What is N1-Methoxymethyl picrinine and how does the N1-substituent affect extraction?

A1: this compound is a derivative of picrinine, an indole (B1671886) alkaloid. The key structural feature is the methoxymethyl (CH₂OCH₃) group attached to the nitrogen at the first position of the indole ring. This modification has significant implications for extraction:

  • Polarity: The methoxymethyl group can slightly decrease the overall polarity of the molecule compared to the parent picrinine, which may alter its solubility in various organic solvents.

  • Acid Sensitivity: The N1-methoxymethyl group is a type of acetal (B89532) and can be unstable under strongly acidic conditions. This is a critical consideration during the acid-base extraction steps commonly used for alkaloids, as acidic conditions could cleave the group and revert the molecule to picrinine, leading to a lower yield of the desired product.

Q2: Which plant families are common sources of picrinine and related alkaloids?

A2: Picrinine and other related indole alkaloids are commonly isolated from plants of the Apocynaceae family, particularly from the genera Alstonia and Rauwolfia.

Q3: What are the general principles of alkaloid extraction applicable to this compound?

A3: The extraction is typically based on the basicity of the alkaloid. The general workflow involves:

  • Defatting: Removal of fats and waxes from the plant material using a non-polar solvent.

  • Basification: Treatment of the plant material with a base (e.g., ammonia) to convert the alkaloid salts into their free base form.

  • Extraction: Using a moderately polar organic solvent to extract the free base.

  • Acidification & Purification: Converting the free base back into a salt with an aqueous acid solution to purify it from other organic-soluble impurities.

  • Final Isolation: Re-basification and extraction into an organic solvent, followed by evaporation to yield the purified alkaloid.

Experimental Protocols

Protocol 1: General Procedure for Extraction and Purification

This protocol is a generalized method and may require optimization for your specific biomass.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., leaves, bark) at 40-50°C until a constant weight is achieved.

    • Grind the dried material into a fine powder.

  • Defatting:

    • Soxhlet extract the powdered material with a non-polar solvent like n-hexane for 6-8 hours to remove lipids and pigments.

    • Air-dry the defatted plant material.

  • Alkaloid Extraction:

    • Moisten the defatted powder with a 10% ammonia (B1221849) solution until it is slightly damp. Let it stand for 30 minutes.

    • Pack the basified material into a percolator or perform maceration with a solvent like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297). Repeat the extraction 3-4 times.

    • Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator.

  • Acid-Base Purification:

    • Dissolve the crude extract in 5% hydrochloric acid (HCl). Caution: Use mild acidic conditions to prevent the cleavage of the N1-methoxymethyl group. Avoid strong acids or prolonged exposure.

    • Filter the acidic solution to remove any insoluble residue.

    • Wash the acidic solution with DCM to remove neutral and acidic impurities.

    • Basify the aqueous layer to pH 9-10 with a dilute ammonia solution.

    • Extract the liberated alkaloids with DCM or chloroform (B151607) (3 x volume).

    • Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.

  • Final Isolation and Purification:

    • Evaporate the solvent to obtain the crude this compound.

    • Further purify the crude product using column chromatography on silica (B1680970) gel or alumina (B75360) with an appropriate solvent gradient (e.g., hexane (B92381):ethyl acetate or DCM:methanol).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete extraction from plant material. 2. Cleavage of the N1-methoxymethyl group during acid wash. 3. Incorrect solvent polarity. 4. Ineffective basification.1. Increase extraction time or use a more efficient method like sonication-assisted extraction. 2. Use a milder acid (e.g., 2% tartaric acid) or reduce the exposure time during the acid-base purification step. Monitor the reaction by TLC. 3. Test a range of solvents (e.g., ethyl acetate, chloroform, DCM) to find the optimal one for the derivative. 4. Ensure the pH is sufficiently high (9-10) during the basification step to convert the alkaloid to its free base form.
Product is Impure 1. Incomplete defatting. 2. Co-extraction of other alkaloids or plant metabolites. 3. Insufficient washing during purification.1. Extend the duration of the initial hexane wash. 2. Optimize the column chromatography conditions (e.g., change the stationary phase or the solvent gradient). Consider preparative HPLC for higher purity. 3. Ensure thorough washing of the organic layer with water after basification and extraction.
Presence of Picrinine in Final Product 1. The N1-methoxymethyl group was cleaved during extraction.1. This strongly indicates that the acidic conditions were too harsh. Switch to a weaker acid (e.g., citric acid, tartaric acid) for the acid-base purification step. Minimize the time the extract spends in the acidic solution.

Visualizations

ExtractionWorkflow cluster_prep Preparation cluster_extraction Extraction & Purification cluster_isolation Isolation raw_material Plant Material powder Grinding to Powder raw_material->powder defatting Defatting (n-hexane) powder->defatting basification Basification (Ammonia) defatting->basification extraction Solvent Extraction (DCM) basification->extraction acid_wash Mild Acid Wash (e.g., 2% Tartaric Acid) extraction->acid_wash re_basify Re-basification (pH 9-10) acid_wash->re_basify final_extraction Final Extraction (DCM) re_basify->final_extraction evaporation Solvent Evaporation final_extraction->evaporation chromatography Column Chromatography evaporation->chromatography pure_product Pure this compound chromatography->pure_product

Caption: Workflow for the extraction and purification of this compound.

TroubleshootingFlowchart start Start: Low Yield Issue check_ph Is Basification pH > 9? start->check_ph check_acid Was a strong acid used? check_ph->check_acid Yes increase_base Action: Increase ammonia concentration or incubation time. check_ph->increase_base No check_solvent Was the extraction solvent optimized? check_acid->check_solvent No use_mild_acid Action: Switch to a mild acid (e.g., tartaric acid). Monitor for cleavage. check_acid->use_mild_acid Yes test_solvents Action: Test alternative solvents like Ethyl Acetate or Chloroform. check_solvent->test_solvents No increase_time Action: Increase extraction time or use sonication. check_solvent->increase_time Yes end Re-evaluate Yield increase_base->end use_mild_acid->end test_solvents->end increase_time->end

Caption: Troubleshooting flowchart for low yield in this compound extraction.

N1-Methoxymethyl picrinine stability and degradation pathways.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with N1-Methoxymethyl picrinine (B199341). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability and degradation issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is N1-Methoxymethyl picrinine and what are its general storage recommendations?

This compound is an indole (B1671886) alkaloid, a derivative of picrinine, which is naturally found in plants of the Alstonia genus. It is classified as an akuammiline (B1256633) alkaloid. For routine use, it is recommended to store the compound in a sealed container in a cool and dry place. For long-term storage, maintaining temperatures below -20°C is advisable to ensure stability.

Q2: What are the likely degradation pathways for this compound?

While specific degradation studies on this compound are not extensively documented, based on its chemical structure, the following degradation pathways are plausible:

  • Acid-Catalyzed Hydrolysis: The N1-methoxymethyl group is susceptible to cleavage under acidic conditions, which would yield picrinine and formaldehyde.

  • Ester Hydrolysis: The methyl ester group can be hydrolyzed under both acidic and basic conditions to yield the corresponding carboxylic acid.

  • Oxidation: The indole nucleus is prone to oxidation, which can lead to a variety of degradation products. This can be initiated by exposure to air, light, or oxidizing agents.

  • Photodegradation: Exposure to UV or visible light may induce degradation, a common characteristic of many indole alkaloids.

Q3: I am observing unexpected peaks in my HPLC analysis. What could be the cause?

The appearance of unexpected peaks in your chromatogram when analyzing this compound could be due to several factors:

  • Degradation: The compound may have degraded due to improper storage or handling. Review the storage conditions and consider if the sample was exposed to acidic/basic conditions, high temperatures, or light.

  • Solvent Impurities: Impurities in the solvents used for sample preparation or in the mobile phase can introduce extraneous peaks.

  • Contamination: The sample might be contaminated from glassware, vials, or other laboratory equipment.

Q4: My sample of this compound has changed color. Is it still usable?

A change in color, such as yellowing or browning, is often an indicator of degradation, likely due to oxidation or exposure to light. It is highly recommended to re-analyze the sample for purity before proceeding with any experiments. If significant degradation is confirmed, it is best to use a fresh, unadulterated sample.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Problem Possible Cause Recommended Solution
Loss of compound potency or inconsistent experimental results. Degradation of the stock solution.Prepare fresh stock solutions more frequently. Store stock solutions at -20°C or below in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping vials in aluminum foil.
Rapid degradation observed in acidic solution. The N1-methoxymethyl group is acid-labile.If your experiment requires acidic conditions, conduct it at the lowest effective temperature and for the shortest possible duration. Consider using a buffered system to maintain a less acidic pH if the protocol allows.
Formation of a precipitate in aqueous solutions. Poor solubility or degradation leading to less soluble products.This compound may have limited aqueous solubility. Consider using a co-solvent such as DMSO or ethanol. If a precipitate forms over time, it may be a degradation product. Analyze the precipitate and the supernatant separately to identify the cause.
Inconsistent retention times in reverse-phase HPLC. Interaction of the amine with column silanols; column degradation.Use a high-purity, end-capped HPLC column. Incorporate a small amount of a competing amine, like triethylamine, into the mobile phase. Ensure the mobile phase pH is controlled with a suitable buffer.

Experimental Protocols

Below are detailed methodologies for conducting forced degradation studies on this compound to assess its intrinsic stability. These protocols are designed to induce degradation to a level of 5-20%, which is generally sufficient for developing stability-indicating analytical methods.

Table 1: Forced Degradation Experimental Conditions

Stress Condition Reagent/Condition Procedure Typical Time Points for Analysis
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)Dissolve this compound in a small amount of organic solvent (e.g., methanol, acetonitrile) and dilute with 0.1 M HCl to the desired concentration. Incubate at 60°C.2, 4, 8, 24 hours
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)Dissolve this compound in a small amount of organic solvent and dilute with 0.1 M NaOH to the desired concentration. Incubate at 60°C.2, 4, 8, 24 hours
Oxidative Degradation 3% Hydrogen Peroxide (H₂O₂)Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature, protected from light.1, 2, 4, 8 hours
Thermal Degradation 80°C (in solid state and in solution)For solid-state studies, place the powdered compound in a controlled temperature oven. For solution studies, prepare a solution in a suitable solvent and incubate at 80°C.1, 3, 7, 14 days
Photodegradation UV light (254 nm) and Visible lightExpose a solution of the compound to a calibrated light source. Run a dark control in parallel.4, 8, 24, 48 hours

Analytical Method for Stability Studies:

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is suitable for monitoring the degradation of this compound and separating its degradation products.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or ammonium (B1175870) acetate (B1210297) buffer)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm or based on the UV spectrum of the compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

The following diagrams illustrate the potential degradation pathways of this compound.

Acid-Catalyzed Hydrolysis of this compound N1_MOM_picrinine This compound Picrinine Picrinine N1_MOM_picrinine->Picrinine H+ / H₂O Formaldehyde Formaldehyde N1_MOM_picrinine->Formaldehyde H+ / H₂O

Caption: Acid-catalyzed hydrolysis of this compound.

Ester Hydrolysis of this compound N1_MOM_picrinine This compound Carboxylic_Acid N1-Methoxymethyl picrinic acid N1_MOM_picrinine->Carboxylic_Acid H+ or OH- / H₂O Methanol Methanol N1_MOM_picrinine->Methanol H+ or OH- / H₂O

Caption: Ester hydrolysis of this compound.

Oxidative Degradation of the Indole Nucleus N1_MOM_picrinine This compound Oxidized_Products Various Oxidized Degradation Products N1_MOM_picrinine->Oxidized_Products [O] (e.g., H₂O₂, light, air)

Caption: Oxidative degradation of the indole nucleus.

Forced Degradation Experimental Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC Analysis (Purity & Degradants) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photodegradation Photo->Analysis Start This compound (API or Drug Product) Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Results Characterize Degradants & Develop Stability- Indicating Method Analysis->Results

Caption: Workflow for forced degradation studies.

Overcoming solubility issues with N1-Methoxymethyl picrinine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with N1-Methoxymethyl picrinine (B199341). Below you will find frequently asked questions and troubleshooting guides to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving N1-Methoxymethyl picrinine?

A1: this compound is soluble in a range of organic solvents. Recommended solvents include Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1][2]

Q2: My this compound is not dissolving completely. What should I do?

A2: If you are experiencing incomplete dissolution, you can try gently warming the solution to 37°C.[3] Additionally, using an ultrasonic bath can help to increase solubility.[3] If the compound still does not dissolve, refer to the troubleshooting guide below for more advanced techniques.

Q3: How should I store this compound solutions?

A3: Stock solutions can be stored at temperatures below -20°C for several months.[3] It is recommended to store solutions in tightly sealed vials.

Q4: Is this compound soluble in aqueous solutions?

A4: While specific data on aqueous solubility is limited, like many organic compounds, this compound is expected to have poor water solubility. For aqueous-based assays, the use of a co-solvent or other solubilization techniques is likely necessary.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Problem: Precipitate forms when adding the stock solution to an aqueous buffer.

This is a common issue when a compound dissolved in an organic solvent is introduced to an aqueous environment. The dramatic change in solvent polarity causes the compound to crash out of solution.

Solution Workflow:

G start Precipitate Observed in Aqueous Buffer step1 Decrease Final Concentration start->step1 step2 Optimize Co-solvent System step1->step2 Issue Persists end_success Homogeneous Solution Achieved step1->end_success Issue Resolved step3 Consider Alternative Solubilization Methods step2->step3 Issue Persists step2->end_success Issue Resolved step3->end_success Issue Resolved end_fail Consult Further Literature step3->end_fail Issue Persists

Caption: Troubleshooting workflow for precipitation in aqueous buffers.

Detailed Steps:

  • Decrease Final Concentration: The simplest approach is to lower the final concentration of this compound in your aqueous buffer.

  • Optimize Co-solvent System: A co-solvent system can increase the solubility of a hydrophobic compound in an aqueous solution.[4][5]

    • Recommended Co-solvents: DMSO, Ethanol, or PEG 400.

    • Protocol: See "Experimental Protocol: Co-solvent System."

  • Alternative Solubilization Methods: If a co-solvent system is not effective or appropriate for your experiment, consider these alternatives:

    • Complexation: Using agents like cyclodextrins can encapsulate the hydrophobic drug and increase its aqueous solubility.[6][7]

    • Solid Dispersion: This involves dispersing the drug in a hydrophilic matrix.[7][8]

Experimental Protocols

Experimental Protocol: Co-solvent System

This protocol describes how to prepare a stock solution and dilute it into an aqueous buffer using a co-solvent to maintain solubility.

Objective: To prepare a working solution of this compound in an aqueous buffer without precipitation.

Materials:

  • This compound powder

  • DMSO (or other suitable organic solvent)

  • Target aqueous buffer (e.g., PBS)

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

    • If necessary, gently warm the solution to 37°C or use an ultrasonic bath to ensure complete dissolution.[3]

  • Serial Dilution (Intermediate Step):

    • Perform a serial dilution of the stock solution in your chosen co-solvent if a very low final concentration is desired.

  • Final Dilution into Aqueous Buffer:

    • Add the stock solution (or an intermediate dilution) to your aqueous buffer dropwise while vortexing.

    • Crucially, ensure the final concentration of the organic solvent is as low as possible (typically <1% and often <0.1%) to avoid solvent effects in biological assays.

Conceptual Diagram of Co-solvency:

G cluster_0 Initial State cluster_1 Co-solvent System A This compound (Poorly Soluble) B Aqueous Buffer A->B Precipitation C This compound D Co-solvent (e.g., DMSO) C->D Dissolves in F Homogeneous Solution E Aqueous Buffer D->E Miscible with

Caption: Using a co-solvent to create a homogeneous solution.

Solubility Data Summary

SolventSolubilityReference
ChloroformSoluble[1][2]
DichloromethaneSoluble[1][2]
Ethyl AcetateSoluble[1][2]
DMSOSoluble[1][2]
AcetoneSoluble[1][2]
Aqueous SolutionsPoorly SolubleInferred

Note: "Soluble" indicates that the compound can be dissolved in these solvents, but the maximum concentration is not specified. Researchers should determine the empirical solubility for their specific experimental needs.

References

Common impurities in N1-Methoxymethyl picrinine samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N1-Methoxymethyl picrinine (B199341). The focus is on identifying and managing common impurities that may be present in these samples.

Frequently Asked Questions (FAQs)

Q1: What is N1-Methoxymethyl picrinine?

A1: this compound is a derivative of picrinine, a bioactive indole (B1671886) alkaloid.[1] Picrinine itself is a member of the akuammiline (B1256633) family of alkaloids and has been isolated from plants such as Alstonia scholaris.[2] The N1-Methoxymethyl group is a protecting group attached to the indole nitrogen. The molecular formula of this compound is C22H26N2O4.[3][]

Q2: What are the potential sources of impurities in my this compound sample?

A2: Impurities in your this compound sample can originate from several sources:

  • Starting Materials: Residual starting materials from the synthesis of the picrinine core or from the introduction of the methoxymethyl group.

  • Reagents: Leftover reagents used in the synthetic steps.

  • Side Products: Unwanted products from parallel or incomplete reactions during the synthesis. The synthesis of picrinine involves complex steps like the Fischer indolization, which can generate side products.[5][6]

  • Degradation Products: this compound, like many complex alkaloids, may degrade over time due to factors like exposure to light, air (oxidation), temperature, or improper storage conditions.[7]

  • Residual Solvents: Solvents used during synthesis and purification that are not completely removed.

Q3: What types of impurities might I expect to find?

A3: While specific impurity profiles can vary between batches and synthetic routes, you might encounter the following classes of impurities:

  • Picrinine: The unreacted precursor to your target compound.

  • Oxidized derivatives: Indole alkaloids can be susceptible to oxidation.

  • Hydrolysis products: The methoxymethyl group could potentially be cleaved under certain conditions, reverting to picrinine.

  • Isomers: Positional isomers or stereoisomers that may have formed during the synthesis.

Q4: What analytical techniques are best for detecting impurities in this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard and effective method for separating and quantifying impurities.[8][9] For identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides molecular weight information, which is crucial for structure elucidation.[8][9] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize impurities if they can be isolated in sufficient quantity.[10]

Troubleshooting Guide for Impurity Analysis

This guide provides a systematic approach to identifying and characterizing impurities in your this compound samples.

Step 1: Initial Assessment with HPLC-UV
  • Objective: To obtain a preliminary impurity profile of your sample.

  • Action: Analyze your sample using a general-purpose HPLC-UV method.

  • Interpretation:

    • A single major peak with very small minor peaks suggests high purity.

    • Multiple significant peaks indicate the presence of impurities. Note the retention times and relative peak areas of all peaks.

Step 2: Identification of Known Impurities
  • Objective: To identify if any of the observed impurity peaks correspond to known compounds.

  • Action: If available, run reference standards of potential impurities (e.g., picrinine) on the same HPLC method.

  • Interpretation: Matching retention times with a reference standard provides tentative identification.

Step 3: Characterization of Unknown Impurities with LC-MS
  • Objective: To determine the molecular weights of unknown impurities.

  • Action: Analyze the sample using an LC-MS system.

  • Interpretation: The mass-to-charge ratio (m/z) of the impurity peaks will provide their molecular weights. This information is critical for proposing potential structures. For example, a peak with a molecular weight corresponding to picrinine (C20H22N2O3, MW: 338.4 g/mol ) would strongly suggest the presence of the starting material.[11]

Step 4: Further Structural Elucidation (if necessary)
  • Objective: To confirm the structure of significant or unexpected impurities.

  • Action: This may involve isolating the impurity using preparative HPLC followed by analysis using techniques like high-resolution mass spectrometry (HRMS) and NMR.

  • Interpretation: These advanced techniques provide detailed structural information to definitively identify the impurity.

Potential Impurity Classes and Characteristics

Impurity ClassPotential SourceCommon CharacteristicsSuggested Analytical Approach
Starting Materials Incomplete reactionPeaks corresponding to the molecular weight of precursors like picrinine.HPLC-UV, LC-MS
Reagents Incomplete removal during workupMay or may not be UV active. Can be volatile.GC-MS for volatile reagents, LC-MS
Side Products Non-selective reactionsIsomers with the same molecular weight as the product or byproducts with different molecular weights.HPLC-UV, LC-MS, NMR
Degradation Products Improper storage or handlingOften oxidation (+16 Da) or hydrolysis products.LC-MS
Residual Solvents Incomplete dryingVolatile organic compounds.Headspace GC-MS

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Impurity Profiling

This is a general-purpose method that should be optimized for your specific instrument and sample.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 254 nm.

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
  • LC Conditions: Use the same HPLC conditions as described above.

  • MS Detector: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100 - 1000.

  • Data Analysis: Extract the mass spectra for each chromatographic peak to determine the molecular weight of the parent ion.

Visualizations

Impurity_Troubleshooting_Workflow start Start: Sample of This compound hplc_uv Step 1: Analyze by HPLC-UV start->hplc_uv check_purity Assess Purity Profile hplc_uv->check_purity high_purity High Purity: Document Results check_purity->high_purity >99.5% Main Peak impurities_detected Impurities Detected check_purity->impurities_detected <99.5% Main Peak lc_ms Step 2: Analyze by LC-MS impurities_detected->lc_ms identify_mw Step 3: Determine Molecular Weights of Impurities lc_ms->identify_mw propose_structures Step 4: Propose Potential Impurity Structures identify_mw->propose_structures end End: Impurity Profile Established propose_structures->end Impurity_Sources cluster_synthesis Synthetic Process cluster_outcome Reaction Outcome cluster_final Final Sample starting_materials Starting Materials (e.g., Picrinine) reaction Chemical Reaction starting_materials->reaction final_sample Final Sample starting_materials->final_sample Impurity reagents Reagents reagents->reaction reagents->final_sample Impurity product N1-Methoxymethyl picrinine (Product) reaction->product side_products Side Products reaction->side_products product->final_sample storage Storage & Handling product->storage side_products->final_sample Impurity degradation Degradation Products storage->degradation degradation->final_sample Impurity

References

Technical Support Center: Purification of N1-Methoxymethyl Picrinine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the purification of N1-Methoxymethyl picrinine (B199341) from crude synthetic extracts.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is N1-Methoxymethyl picrinine and what are its key properties relevant to purification?

This compound is a derivative of picrinine, an indole (B1671886) alkaloid. The "N1-Methoxymethyl" (MOM) group is typically installed as a protecting group on the indole nitrogen during a chemical synthesis. This modification influences the compound's polarity and stability.

  • Structure: An indole alkaloid core with a methoxymethyl ether (-CH₂OCH₃) substituent on the indole nitrogen.

  • Source: It is generally obtained from a crude reaction mixture following a synthetic step, not from a natural source.

  • Polarity: The MOM group makes the molecule less polar than the parent picrinine. It is generally soluble in common organic solvents like dichloromethane (B109758) (DCM), ethyl acetate (B1210297) (EtOAc), and acetone.

  • Stability: The N1-MOM group is sensitive to acidic conditions and can be unintentionally removed (deprotected) during purification if the wrong solvents or additives are used.[1]

Q2: What is the typical starting material for the purification?

The starting material is the crude extract from a chemical reaction. This extract typically contains the desired this compound, unreacted starting materials, reaction byproducts, and residual reagents. A preliminary workup (e.g., liquid-liquid extraction) is usually performed before chromatographic purification.

Q3: What are the recommended purification techniques for this compound?

The most common and effective technique for purifying moderately polar, organic-soluble compounds like this compound is flash column chromatography using silica (B1680970) gel as the stationary phase.[2] For higher purity requirements, High-Performance Liquid Chromatography (HPLC) may be used as a final polishing step.

Section 2: General Purification Workflow

The purification process involves a systematic approach to isolate the target compound from impurities. The general workflow is outlined below.

G cluster_prep Preparation & Analysis cluster_purification Purification cluster_final Final Steps crude Crude Reaction Mixture tlc TLC Analysis (Solvent System Scouting) crude->tlc Develop Method column Flash Column Chromatography tlc->column Select Eluent fractions Collect & Analyze Fractions (TLC) column->fractions Elute pool Pool Pure Fractions fractions->pool Identify solvent Solvent Removal (Rotary Evaporation) pool->solvent pure_cmpd Pure N1-Methoxymethyl Picrinine solvent->pure_cmpd

Caption: General workflow for the purification of this compound.

Section 3: Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a step-by-step guide for purifying this compound using flash column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (60 Å, 40-63 µm particle size)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc) - HPLC grade

  • Glass chromatography column

  • TLC plates (silica gel coated)

  • Collection tubes or flasks

  • Pressurized air or nitrogen source

Methodology:

  • Solvent System Selection:

    • Develop a suitable solvent system using Thin-Layer Chromatography (TLC). Test various ratios of Hexanes:EtOAc.

    • The ideal system should give the target compound a Retention Factor (Rf) of approximately 0.25-0.35.[3] A good starting point for indole alkaloids is a mixture of hexane (B92381) and ethyl acetate.[4]

    • Ensure good separation between the target spot and major impurities.

  • Column Packing:

    • Select a column of appropriate size. A general rule is to use 50-100 g of silica gel for every 1 g of crude material.[5]

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% EtOAc in Hexanes).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Use air pressure to push the excess solvent through until the solvent level is just at the top of the silica bed.[5]

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a strong solvent (like DCM or the eluent).

    • Alternatively, for better resolution, perform "dry loading": adsorb the crude material onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent.

    • Carefully add the sample to the top of the column.[5]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure to the top of the column to achieve a steady flow rate.

    • Begin collecting fractions immediately. The size of the fractions should be appropriate for the column size.

    • If a gradient elution is needed (increasing solvent polarity), do so in a stepwise manner (e.g., from 10% EtOAc to 20% EtOAc, then 30%).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Pool the fractions that show a single, clean spot corresponding to this compound.

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound. Be cautious with temperature to avoid decomposition.

Section 4: Troubleshooting Guide

This section addresses common issues encountered during the purification process.

G cluster_problems cluster_solutions start Problem Observed p1 Poor Separation (Overlapping Spots) start->p1 p2 Low Yield start->p2 p3 Compound Degradation start->p3 s1 Optimize Solvent System (Lower Polarity) p1->s1 Cause: Rf too high s2 Use Gradient Elution p1->s2 Cause: Complex mixture s3 Check for Transfer Losses (Rinse Glassware) p2->s3 Cause: Mechanical loss s4 Ensure Complete Elution (Flush with Stronger Solvent) p2->s4 Cause: Compound stuck on column s5 Avoid Acidic Conditions (Use Neutralized Silica or Add Base) p3->s5 Cause: MOM-group deprotection s6 Reduce Purification Time (Use Flash Chromatography) p3->s6 Cause: Compound unstable on silica

Caption: Troubleshooting logic for common purification issues.

Q&A Troubleshooting

Q: My column chromatography resulted in poor separation, with fractions containing multiple compounds. What went wrong?

A: This is a common issue that usually points to a suboptimal solvent system or improper column packing.

  • Possible Cause 1: Eluent is too polar. If the eluent is too strong, all compounds will travel down the column too quickly (high Rf values), resulting in poor separation.

  • Solution: Re-develop your solvent system using TLC. Aim for an Rf of 0.25-0.35 for your target compound. Decrease the proportion of the polar solvent (e.g., ethyl acetate).[3]

  • Possible Cause 2: Column was poorly packed. Cracks or channels in the silica bed will lead to uneven solvent flow and band broadening.

  • Solution: Ensure you pack the column carefully as a uniform slurry without air bubbles.[5]

  • Possible Cause 3: Sample was overloaded. Using too much crude material for the amount of silica will exceed the column's separation capacity.

  • Solution: Maintain a crude material-to-silica ratio of at least 1:50 (w/w). For difficult separations, this ratio may need to be 1:100 or higher.[5]

Data Presentation: Solvent System Optimization

TrialSolvent System (Hexanes:EtOAc)Target RfImpurity 1 RfImpurity 2 RfSeparation Quality
150:500.750.850.65Poor (Co-elution)
270:300.450.600.30Moderate
3 80:20 0.30 0.50 0.10 Good
490:100.150.300.05Fair (Slow elution)

Q: My final yield of pure this compound is very low. Where could my product have gone?

A: Low yield can result from several factors, from mechanical loss to compound degradation.[6]

  • Possible Cause 1: Incomplete transfer. Significant amounts of product can be left behind on glassware during transfers.

  • Solution: Meticulously rinse all flasks and funnels used during the workup and column loading steps with the appropriate solvent and add the rinses to the main batch.[6]

  • Possible Cause 2: Compound still on the column. Your chosen eluent may not be strong enough to wash all of your product off the silica gel.

  • Solution: After collecting your target fractions, flush the column with a much stronger solvent (e.g., 100% ethyl acetate or 5% methanol (B129727) in DCM) and check the eluate by TLC to see if any product remained.

  • Possible Cause 3: Degradation during purification (Deprotection). The slightly acidic nature of standard silica gel can cleave the acid-sensitive MOM protecting group, especially with prolonged exposure.

  • Solution:

    • Minimize the time the compound spends on the column by using flash chromatography.

    • If degradation is still observed, consider neutralizing the silica gel by pre-washing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (B128534) (~0.1-1%).[3] This is a common practice for purifying acid-sensitive, nitrogen-containing compounds.[3]

Q: I see a new, more polar spot appearing on my TLC plates during purification. What is it?

A: This is a classic sign of the N1-MOM group being cleaved, resulting in the parent picrinine.

  • Cause: The acidic surface of the silica gel is catalyzing the hydrolysis of the methoxymethyl ether. This is especially problematic if using solvents that may contain acidic impurities (e.g., older bottles of dichloromethane).

  • Solutions:

    • Add a Base: As mentioned above, add ~0.5% triethylamine or pyridine (B92270) to your eluent to neutralize the silica gel surface.

    • Use Neutralized Silica: Purchase pre-neutralized silica gel or prepare it by washing standard silica with a basic solution followed by the eluent.

    • Change Stationary Phase: If the problem persists, consider using a less acidic stationary phase like alumina (B75360) (basic or neutral grade). However, this will require re-optimizing the solvent system.

References

Technical Support Center: N1-Methoxymethyl Picrinine Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N1-Methoxymethyl picrinine (B199341). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and characterization of this complex indole (B1671886) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is N1-Methoxymethyl picrinine and what is its potential biological significance?

This compound is an indole alkaloid that has been isolated from the leaves of Alstonia scholaris.[1] It is a derivative of the akuammiline (B1256633) alkaloid picrinine. Picrinine itself has demonstrated anti-inflammatory activity through the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[2][3][4] The introduction of the N1-methoxymethyl group may modulate this biological activity, making it a compound of interest for further investigation in drug discovery.

Q2: What are the primary challenges in the characterization of this compound?

The primary challenges in the characterization of this compound often stem from its complex polycyclic structure, potential for instability, and the presence of closely related impurities. Specific issues include:

  • Purification: Co-elution with other structurally similar alkaloids present in the natural extract or synthetic mixture.

  • Structural Elucidation: Complex NMR spectra with overlapping signals, making unambiguous assignment difficult.

  • Stability: Potential degradation of the N1-methoxymethyl group under certain analytical conditions (e.g., acidic mobile phases in HPLC).

  • Quantification: Lack of a commercially available, certified reference standard can complicate accurate quantification.

Q3: Are there any known impurities that I should be aware of during synthesis and purification?

While specific impurity profiling for this compound is not extensively documented, common impurities in the synthesis of indole alkaloids can include:[5]

  • Starting materials: Unreacted precursors from the synthesis.

  • Byproducts: Compounds formed from side reactions.

  • Degradation products: Particularly, the loss of the methoxymethyl group to yield the parent picrinine.

  • Isomers: Stereoisomers that may have similar chromatographic behavior.

Troubleshooting Guides

Synthesis and Purification
Problem Possible Cause Troubleshooting Steps
Low yield of this compound in synthesis. Incomplete reaction; degradation of the product.Optimize reaction conditions (temperature, reaction time, reagents). Use milder reaction conditions to prevent degradation.
Co-elution of impurities during chromatographic purification. Insufficient resolution of the chromatographic method.Employ orthogonal separation techniques (e.g., reversed-phase followed by normal-phase HPLC). Optimize the mobile phase composition, gradient, and column chemistry.
Product degradation during purification. Unstable pH or temperature conditions.Use buffered mobile phases to maintain a neutral pH. Perform purification at lower temperatures.
Analytical Characterization
Problem Possible Cause Troubleshooting Steps
Complex and overlapping signals in ¹H NMR spectrum. The inherent structural complexity of the molecule.Utilize 2D NMR techniques (COSY, HSQC, HMBC) for unambiguous signal assignment. Acquire spectra at a higher magnetic field strength for better signal dispersion.
Inconsistent peak areas in replicate HPLC injections. Sample instability in the autosampler solvent.Investigate the stability of the compound in different solvents and at various temperatures.[6] Analyze samples promptly after preparation.
Ambiguous fragmentation pattern in mass spectrometry. Multiple possible fragmentation pathways for the complex structure.Compare the fragmentation pattern with that of the parent compound, picrinine, to identify characteristic losses.[7] Use high-resolution mass spectrometry (HRMS) to determine the elemental composition of fragments.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol is a general guideline for the analysis of indole alkaloids and should be optimized for this compound.[8][9][10]

Parameter Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 10% B to 90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

Note: The stability of this compound in acidic mobile phases should be evaluated. A neutral mobile phase with a different buffer system may be required if degradation is observed.

Visualizations

Logical Workflow for Troubleshooting Purity Issues

G Troubleshooting Workflow for Purity Issues start Impure Sample Detected check_method Review Purification Method start->check_method is_column Column Appropriate? check_method->is_column optimize_mp Optimize Mobile Phase is_column->optimize_mp Yes orthogonal Use Orthogonal Method is_column->orthogonal No is_stable Compound Stable? optimize_mp->is_stable change_conditions Modify pH/Temp is_stable->change_conditions No pure_sample Pure Sample is_stable->pure_sample Yes change_conditions->optimize_mp orthogonal->optimize_mp

Caption: A logical workflow for troubleshooting purity issues during the characterization of this compound.

Potential Anti-inflammatory Signaling Pathway

Based on the known activity of the parent compound, picrinine, this compound may exert anti-inflammatory effects by inhibiting the 5-lipoxygenase (5-LOX) pathway.[2][4][11]

G Potential 5-LOX Inhibitory Pathway AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX LTA4 Leukotriene A4 (LTA4) LOX->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation Compound N1-Methoxymethyl picrinine Compound->LOX Inhibition

Caption: Proposed inhibitory action of this compound on the 5-lipoxygenase signaling pathway.

Characteristic Mass Fragmentation Pattern

The mass fragmentation pattern of picrinine-type alkaloids can provide valuable structural information. The following diagram illustrates a generalized fragmentation pattern that may be applicable to this compound.

G Characteristic Mass Fragmentation of Picrinine-type Alkaloids M [M+H]+ F1 Fragment 1 (Loss of H2O) M->F1 F2 Fragment 2 (Loss of COOCH3) M->F2 F3 Fragment 3 (Loss of C2H5) M->F3 F4 Fragment 4 (Loss of N-substituent) M->F4

Caption: Generalized mass fragmentation pathways for picrinine-type alkaloids.

References

Avoiding degradation of N1-Methoxymethyl picrinine during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of N1-Methoxymethyl picrinine (B199341) to minimize degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term storage condition for solid N1-Methoxymethyl picrinine?

For short-term storage, solid this compound should be kept in a tightly sealed container, protected from light, in a cool and dry place.[1] A standard laboratory refrigerator at 2-8°C is suitable for periods of up to a few weeks. Ensure the container is well-sealed to prevent moisture absorption.

Q2: What are the optimal long-term storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C or lower in a tightly sealed, light-proof container. The addition of a desiccant is recommended to maintain a dry environment. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.

Q3: How should I store solutions of this compound?

Stock solutions of this compound can be stored at -20°C for several months.[1] It is advisable to use anhydrous, high-purity solvents. For maximal stability, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles. Solutions of indole (B1671886) alkaloids can be unstable at ambient conditions, so it is crucial to minimize the time they are kept at room temperature.[2]

Q4: I've noticed a discoloration of my solid this compound sample. What could be the cause?

Discoloration (e.g., yellowing or browning) is often an indicator of chemical degradation. This can be caused by exposure to light (photodegradation), oxygen (oxidation), or elevated temperatures. It is recommended to perform an analytical check (e.g., HPLC/UPLC) to assess the purity of the sample before use.

Q5: My this compound solution has become cloudy. What should I do?

Cloudiness or precipitation in a solution can indicate several issues:

  • Degradation: The degradation products may be less soluble in the solvent.

  • Low Solubility: The concentration of the compound may exceed its solubility limit at the storage temperature. Gentle warming to 37°C and sonication may help redissolve the compound, but if degradation is suspected, the solution's purity should be verified.[1]

  • Contamination: Contamination with water or other substances can also lead to precipitation.

Q6: Which analytical techniques are suitable for assessing the stability of this compound?

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with UV or mass spectrometry (MS) detection are the most suitable methods for assessing the purity and stability of this compound.[2][3][4] These techniques can separate the parent compound from its degradation products and allow for their quantification.

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Experimental Results
  • Possible Cause 1: Degradation due to Improper Storage.

    • Troubleshooting Step 1: Review your storage conditions. Is the compound stored at the recommended temperature, protected from light, and in a sealed container?

    • Troubleshooting Step 2: Analyze the purity of your sample using HPLC or UPLC. Compare the chromatogram to that of a fresh or reference sample. Look for the appearance of new peaks or a decrease in the area of the main peak.

    • Solution: If degradation is confirmed, discard the old sample and obtain a fresh batch. Implement the recommended storage protocols strictly.

  • Possible Cause 2: Repeated Freeze-Thaw Cycles of Solutions.

    • Troubleshooting Step 1: Check your experimental workflow. Are you repeatedly freezing and thawing the same stock solution?

    • Solution: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.

Issue 2: Appearance of Unidentified Peaks in Chromatography
  • Possible Cause: Acid-Catalyzed Hydrolysis of the N1-Methoxymethyl Group. The methoxymethyl (MOM) group is an acetal (B89532) and is known to be sensitive to acidic conditions, which can cleave it to regenerate the parent amine (picrinine) and formaldehyde.[5][6]

    • Troubleshooting Step 1: Check the pH of your solvents and any aqueous buffers used in your experiments or solutions.

    • Troubleshooting Step 2: If using acidic conditions is unavoidable in your experiment, prepare the solutions fresh and use them immediately.

    • Solution: Use neutral or slightly basic, high-purity solvents for storage and sample preparation whenever possible. Consider performing a forced degradation study under acidic conditions to identify the retention time of the resulting picrinine peak.

Data Presentation

The following tables summarize the recommended storage conditions and potential degradation pathways.

Table 1: Recommended Storage Conditions for this compound

FormConditionTemperatureDurationAtmosphereContainer
Solid Short-term2-8°C< 1 monthAmbientTightly sealed, opaque
Long-term≤ -20°C> 1 monthInert (N₂/Ar)Tightly sealed, opaque
Solution Working Solution2-8°C< 24 hoursN/ASealed, opaque vial
Stock Solution≤ -20°CSeveral monthsN/ASealed, opaque vial (aliquots)

Table 2: Potential Degradation Pathways and Stress Factors

Degradation PathwayStress FactorPotential Degradation Product(s)
Hydrolysis (Acid-Catalyzed) Low pH (< 6)Picrinine, Formaldehyde
Oxidation Oxygen, PeroxidesOxidized indole ring derivatives (e.g., N-oxides, hydroxylated species)
Photodegradation UV or visible lightComplex mixture of photolytic products
Thermolysis High temperatureVarious thermal decomposition products

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

Objective: To determine the purity of a sample of this compound and identify the presence of degradation products.

Materials:

  • This compound sample

  • Reference standard of this compound

  • HPLC-grade acetonitrile (B52724) and water

  • Formic acid (or other suitable buffer components)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare the sample solution at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by UV scan of the standard (typically in the range of 220-300 nm for indole alkaloids).

    • Gradient: A typical gradient might be 10% to 90% acetonitrile over 20 minutes.

  • Analysis:

    • Inject the standard solution to determine the retention time and peak area of the intact compound.

    • Inject the sample solution.

    • Compare the chromatogram of the sample to the standard. Calculate the purity of the sample by dividing the peak area of this compound by the total peak area of all components.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound. Forced degradation studies are crucial for developing stability-indicating analytical methods.[7][8][9]

Methodology: Expose solutions of this compound (e.g., 0.1 mg/mL) to the following stress conditions:

  • Acidic Hydrolysis:

    • Add 0.1 M HCl to the sample solution.

    • Incubate at 60°C for 2, 6, and 24 hours.

    • Neutralize the solution before injection into the HPLC system.

  • Basic Hydrolysis:

    • Add 0.1 M NaOH to the sample solution.

    • Incubate at 60°C for 2, 6, and 24 hours.

    • Neutralize the solution before injection.

  • Oxidative Degradation:

    • Add 3% hydrogen peroxide to the sample solution.

    • Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Incubate a solid sample and a solution sample at a high temperature (e.g., 80°C) for 48 hours.

  • Photodegradation:

    • Expose a solution to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter (as per ICH Q1B guidelines).

Analysis: Analyze all stressed samples by HPLC-MS to separate and identify the degradation products based on their retention times and mass-to-charge ratios.

Visualizations

cluster_storage Storage Workflow Receive Receive Compound Check Check Certificate of Analysis Receive->Check Solid_Storage Solid Storage (-20°C, Dark, Dry) Check->Solid_Storage Long-term Prep_Solution Prepare Stock Solution Check->Prep_Solution Immediate Use Solid_Storage->Prep_Solution Aliquot Aliquot Solution Prep_Solution->Aliquot Solution_Storage Solution Storage (-20°C, Aliquots) Aliquot->Solution_Storage Use Use in Experiment Solution_Storage->Use cluster_degradation Potential Degradation Pathways Compound N1-Methoxymethyl Picrinine Hydrolysis_Product Picrinine + Formaldehyde Compound->Hydrolysis_Product Hydrolysis Photo_Product Photolytic Products Compound->Photo_Product Photodegradation Oxidation_Product Oxidized Products Compound->Oxidation_Product Oxidation Thermal_Product Thermal Products Compound->Thermal_Product Thermolysis Acid Acid (H+) Acid->Compound Light Light (hν) Light->Compound Oxygen Oxygen (O2) Oxygen->Compound Heat Heat (Δ) Heat->Compound cluster_troubleshooting Troubleshooting Logic Start Inconsistent Results or Purity Issues Check_Storage Review Storage (Temp, Light, Seal?) Start->Check_Storage Check_Handling Review Handling (Solvent pH, Freeze-Thaw?) Start->Check_Handling Run_QC Perform HPLC/UPLC Analysis Check_Storage->Run_QC Check_Handling->Run_QC Compare Compare to Reference Standard Run_QC->Compare Degraded Degradation Confirmed Compare->Degraded Purity < 95% or Extra Peaks OK Purity OK Compare->OK Purity OK Discard Discard & Reorder Degraded->Discard Correct_Protocols Correct Protocols Degraded->Correct_Protocols Investigate_Other Investigate Other Experimental Variables OK->Investigate_Other

References

Technical Support Center: Quantification of N1-Methoxymethyl Picrinine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development and quantification of N1-Methoxymethyl picrinine (B199341). The information is tailored for researchers, scientists, and drug development professionals utilizing liquid chromatography-mass spectrometry (LC-MS/MS) for their analyses.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for quantifying N1-Methoxymethyl picrinine?

A1: For sensitive and selective quantification of this compound, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the recommended technique. Specifically, using a triple quadrupole mass spectrometer (LC-QqQ-MS) in Multiple Reaction Monitoring (MRM) mode offers high sensitivity and selectivity, which is crucial for accurate quantification in complex matrices like plasma or tissue homogenates.[1]

Q2: How do I select an appropriate internal standard (IS) for the assay?

A2: An ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., this compound-d3). If a stable isotope-labeled IS is unavailable, a structural analog with similar chromatographic and ionization properties should be used. The IS is crucial for ensuring precision and accuracy in quantitative analysis.[2]

Q3: What are the critical stability concerns for this compound during analysis?

Q4: What are the key parameters to optimize during LC-MS/MS method development?

A4: Key parameters for optimization include:

  • Mass Spectrometry: Tuning of parent and product ion transitions (MRM), collision energy, and other source parameters.

  • Chromatography: Selection of the analytical column, mobile phase composition (including pH and organic modifiers), flow rate, and column temperature to achieve optimal peak shape and separation from matrix components.

  • Sample Preparation: Developing a robust extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to minimize matrix effects and improve recovery.[4]

Troubleshooting Guides

This section addresses common issues encountered during the quantification of this compound.

Chromatography & Peak Shape Issues
Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with residual silanols on the column. - Column contamination or degradation.[5] - Mismatch between sample solvent and mobile phase.- Adjust mobile phase pH or add a competing base (e.g., triethylamine). - Use a guard column and/or implement a more rigorous sample cleanup.[6] - Dissolve the sample in the initial mobile phase.[7]
Poor Peak Shape (Fronting) - Sample overload/too concentrated.[5] - Sample solvent stronger than the mobile phase.- Dilute the sample. - Ensure the injection solvent is weaker than or the same as the mobile phase.
Shifting Retention Times - Inconsistent mobile phase preparation.[5] - Column aging or temperature fluctuations. - Leaks in the HPLC system.[8]- Prepare fresh mobile phase daily and ensure accurate composition. - Use a column oven for temperature control and monitor column performance. - Check for leaks at all fittings and connections.[8]
Split Peaks - Clogged column frit or void in the column packing.[5][8] - Partial sample injection or injector issue.- Replace the column frit or the entire column.[8] - Ensure the injector is functioning correctly and the sample loop is completely filled.[9]
Mass Spectrometry & Sensitivity Issues
Problem Potential Cause(s) Suggested Solution(s)
No or Low Signal - Incorrect MRM transitions or tuning parameters. - Ion source is dirty. - Analyte instability.- Optimize MRM transitions and collision energy via infusion of a standard solution. - Clean the ion source components according to the manufacturer's guidelines. - Investigate analyte stability at each step of the process.[3]
High Baseline Noise - Contaminated mobile phase or solvent lines. - Electrical noise. - Insufficiently degassed mobile phase.[5]- Use high-purity solvents and flush the system. - Ensure proper grounding of the instrument. - Degas the mobile phase before use.[5]
Irreproducible Results - Inconsistent sample preparation. - Matrix effects (ion suppression or enhancement).[4] - Variable instrument performance.- Automate sample preparation where possible to improve consistency.[4] - Improve sample cleanup to remove interfering matrix components.[4] - Run system suitability tests before each batch to ensure consistent performance.

Experimental Protocols

Stock and Working Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of methanol.

  • Working Solutions: Serially dilute the primary stock solution with 50:50 methanol:water to prepare a series of working solutions for constructing the calibration curve.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., this compound-d3) in methanol.

  • IS Working Solution: Dilute the IS stock solution to the desired concentration (e.g., 100 ng/mL) with 50:50 methanol:water.

Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of the sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution in acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Method Parameters
Parameter Condition
LC System Standard UHPLC/HPLC System
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Hypothetical) To be determined by infusion of standard
This compound Q1: [M+H]+ -> Q3: Fragment 1
Internal Standard Q1: [M+H]+ -> Q3: Fragment 2

Visualizations

Method_Development_Workflow cluster_0 Phase 1: Feasibility & Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Analyte & IS Standard Preparation B Direct Infusion MS (Tune MRM Transitions) A->B C Initial Chromatography (Column & Mobile Phase Screening) B->C E Chromatographic Optimization (Gradient, Flow Rate) C->E D Sample Preparation (PPT, LLE, SPE) F Assessment of Matrix Effects D->F E->F G Linearity & Range F->G H Accuracy & Precision G->H I Stability Assessment H->I J Final Method SOP I->J

Caption: Workflow for LC-MS/MS method development.

Troubleshooting_Workflow Start Problem Identified (e.g., Poor Peak Shape) CheckSystem Check System Suitability (Pressure, Baseline) Start->CheckSystem CheckMethod Review Method Parameters (Mobile Phase, Gradient) CheckSystem->CheckMethod System OK Resolve Problem Resolved CheckSystem->Resolve System Issue Found & Fixed CheckSample Investigate Sample Prep & Sample Integrity CheckMethod->CheckSample Method OK CheckMethod->Resolve Method Issue Found & Fixed CheckColumn Inspect Column & Guard Column CheckSample->CheckColumn Sample Prep OK CheckSample->Resolve Sample Issue Found & Fixed Consult Consult Instrument Logs & Previous Data CheckColumn->Consult Column OK CheckColumn->Resolve Column Issue Found & Fixed

Caption: A logical workflow for troubleshooting common HPLC issues.

References

Validation & Comparative

N1-Methoxymethyl Picrinine vs. Picrinine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N1-Methoxymethyl picrinine (B199341) and its parent compound, picrinine, both indole (B1671886) alkaloids isolated from Alstonia scholaris. While picrinine has been the subject of several pharmacological studies, data on N1-Methoxymethyl picrinine remains scarce, precluding a direct, data-driven comparison of their activities. This document summarizes the available experimental data for picrinine and highlights the current knowledge gap regarding its N1-methoxymethyl derivative.

I. Chemical Structures and Properties

FeaturePicrinineThis compound
Chemical Formula C₂₀H₂₂N₂O₃[1]C₂₂H₂₆N₂O₄
Molar Mass 338.4 g/mol [1]382.45 g/mol
General Description An akuammiline (B1256633) alkaloid, picrinine is a natural product first isolated from the leaves of Alstonia scholaris. It is recognized for its anti-inflammatory, antitussive, and anti-asthmatic properties.[2][3]An indole alkaloid also isolated from the leaves of Alstonia scholaris.[3] Currently, there is a lack of published data on its specific biological activities.

II. Biological Activities and Performance Data

Significant research has been conducted on the biological effects of picrinine, whereas this compound remains largely uncharacterized in the scientific literature.

Picrinine: A Profile of Bioactivity

Picrinine has demonstrated a range of pharmacological effects, positioning it as a compound of interest for further investigation.

Anti-inflammatory Activity:

The primary mechanism of picrinine's anti-inflammatory action is through the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[4][5] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators.

Antitussive and Anti-asthmatic Activities:

In vivo studies have confirmed that picrinine exhibits both antitussive (cough-suppressing) and anti-asthmatic properties.[3] These findings suggest its potential utility in the management of respiratory conditions. Quantitative data from these studies, such as the effective dose (ED₅₀) for cough suppression or reduction in airway constriction, are not specified in the available literature.

Analgesic Activity:

Picrinine has also been reported to possess analgesic (pain-relieving) properties.[2] The mechanism and quantitative efficacy of this activity require further elucidation through detailed experimental studies.

This compound: An Unexplored Derivative

Currently, there is a notable absence of published experimental data on the biological activities of this compound. While its structural similarity to picrinine suggests it may possess interesting pharmacological properties, this remains to be experimentally verified.

III. Experimental Protocols

Detailed experimental protocols for the reported activities of picrinine are not extensively described in the available literature. However, based on standard pharmacological assays, the following methodologies are typically employed to evaluate the observed effects.

A. 5-Lipoxygenase (5-LOX) Inhibition Assay (In Vitro)

This assay is fundamental to determining the anti-inflammatory potential of compounds that target the leukotriene pathway.

Objective: To quantify the inhibitory effect of a test compound on the activity of the 5-LOX enzyme.

General Protocol:

  • Enzyme Preparation: A solution of purified 5-LOX enzyme (often from potato tubers or human polymorphonuclear leukocytes) is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Substrate: The substrate for the enzyme is arachidonic acid, which is prepared in an appropriate solvent.

  • Assay Procedure:

    • The test compound (picrinine) at various concentrations is pre-incubated with the 5-LOX enzyme solution.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the product of the 5-LOX reaction, is monitored spectrophotometrically by measuring the increase in absorbance at 234 nm.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to a control (without the inhibitor). The IC₅₀ value is then determined from the dose-response curve.

G cluster_workflow 5-LOX Inhibition Assay Workflow Arachidonic_Acid Arachidonic Acid (Substrate) Reaction Enzymatic Reaction Arachidonic_Acid->Reaction Five_LOX 5-LOX Enzyme Incubation Pre-incubation Five_LOX->Incubation Picrinine Picrinine (Test Compound) Picrinine->Incubation Incubation->Reaction Measurement Spectrophotometric Measurement (234 nm) Reaction->Measurement Analysis IC50 Determination Measurement->Analysis

Caption: Workflow for a typical in vitro 5-Lipoxygenase inhibition assay.

B. Carrageenan-Induced Paw Edema (In Vivo Anti-inflammatory Assay)

This is a standard model for evaluating acute inflammation.

Objective: To assess the ability of a test compound to reduce acute inflammation in an animal model.

General Protocol:

  • Animal Model: Typically, rats or mice are used.

  • Procedure:

    • A pre-treatment dose of the test compound (picrinine) or a control vehicle is administered orally or intraperitoneally.

    • After a set period, a sub-plantar injection of carrageenan (an inflammatory agent) is given into the hind paw of the animal.

    • The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.

C. Ammonia-Induced Cough (In Vivo Antitussive Assay)

This model is used to assess the cough-suppressing activity of a compound.

Objective: To evaluate the antitussive effect of a test compound in an animal model of induced cough.

General Protocol:

  • Animal Model: Guinea pigs or mice are commonly used.

  • Procedure:

    • Animals are pre-treated with the test compound (picrinine) or a control.

    • After a specific time, the animals are exposed to an aerosol of ammonia (B1221849) to induce coughing.

    • The number of coughs within a defined period is counted.

  • Data Analysis: The percentage reduction in the number of coughs in the treated group is calculated relative to the control group.

D. Acetic Acid-Induced Writhing (In Vivo Analgesic Assay)

This is a common screening method for peripheral analgesic activity.

Objective: To determine the ability of a test compound to reduce pain behavior in response to a chemical stimulus.

General Protocol:

  • Animal Model: Mice are typically used.

  • Procedure:

    • The test compound (picrinine) or a control is administered to the animals.

    • After a pre-determined time, a solution of acetic acid is injected intraperitoneally to induce a characteristic writhing (stretching) response.

    • The number of writhes is counted for a specific duration.

  • Data Analysis: The percentage of protection or inhibition of writhing is calculated for the treated group compared to the control group.

IV. Signaling Pathways

There is currently no specific information in the reviewed literature that definitively links either picrinine or this compound to the modulation of specific signaling pathways. However, the inhibition of 5-LOX by picrinine directly impacts the leukotriene synthesis pathway, a critical component of the broader inflammatory cascade.

Many alkaloids are known to interact with various signaling pathways, such as the NF-κB pathway, which is a key regulator of inflammation.[7][8] Future research could explore whether picrinine and its derivatives exert their anti-inflammatory effects through modulation of such pathways, potentially downstream of 5-LOX inhibition.

G cluster_pathway Potential Inflammatory Signaling Cascade Inflammatory_Stimulus Inflammatory Stimulus Arachidonic_Acid Arachidonic Acid Inflammatory_Stimulus->Arachidonic_Acid NF_kB NF-κB Pathway (Hypothetical Target) Inflammatory_Stimulus->NF_kB Five_LOX 5-Lipoxygenase Arachidonic_Acid->Five_LOX Leukotrienes Leukotrienes Five_LOX->Leukotrienes Picrinine Picrinine Picrinine->Five_LOX Inhibition Inflammation Inflammation Leukotrienes->Inflammation NF_kB->Inflammation

References

Validating the Anti-inflammatory Effects of N1-Methoxymethyl picrinine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the anti-inflammatory properties of N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris. Due to a lack of publicly available quantitative data on the anti-inflammatory activity of N1-Methoxymethyl picrinine, this document serves as a comprehensive resource outlining the necessary experimental protocols and comparative data for established anti-inflammatory agents, Indomethacin (B1671933) and Dexamethasone (B1670325). This guide is intended to facilitate future research and provide a standardized methodology for assessing the potential of this compound as a novel anti-inflammatory compound.

Comparative Analysis of Anti-inflammatory Activity

While direct comparative data for this compound is not available, the following tables summarize the inhibitory concentrations (IC50) for the well-characterized anti-inflammatory drugs, Indomethacin and Dexamethasone, against key inflammatory mediators. This data, derived from in vitro studies on macrophage cell lines (primarily RAW 264.7), serves as a benchmark for future experimental validation of this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

CompoundCell LineIC50 (µM)
IndomethacinRAW 264.756.8[1][2]
DexamethasoneRAW 264.7~34.6 µg/mL*

*Note: IC50 for Dexamethasone on NO production is reported in µg/mL in the available literature.

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

CompoundCytokineCell LineIC50
IndomethacinTNF-αRAW 264.7143.7 µM[1][2]
IL-6Human MonocytesInhibition observed, specific IC50 not provided[1][2]
IL-1βHuman MonocytesInhibition observed, specific IC50 not provided
DexamethasoneTNF-αTHP-155 nM[3]
IL-6Bovine Alveolar Macrophages~10⁻⁸ M[4]
IL-1βTHP-17 nM[3]

Experimental Protocols

To validate the anti-inflammatory effects of this compound, the following detailed experimental protocols are recommended.

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies. Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are typically seeded in 96-well plates.

Cytotoxicity Assay (MTT Assay)

Prior to evaluating anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the supernatant and add Dimethyl Sulfoxide (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Test)

Nitric oxide is a key inflammatory mediator produced by macrophages upon stimulation with lipopolysaccharide (LPS). The Griess test measures nitrite (B80452), a stable and soluble breakdown product of NO.

  • Seed RAW 264.7 cells (1.5 x 10^5 cells/well) in a 96-well plate and incubate for 24 hours[5].

  • Pre-treat the cells with various concentrations of this compound, Indomethacin (positive control), or Dexamethasone (positive control) for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant[5].

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to determine the nitrite concentration.

Pro-inflammatory Cytokine Assays (ELISA)

The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in the cell culture supernatant can be quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound, Indomethacin, or Dexamethasone for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific kits. This typically involves the following steps:

    • Coating the plate with a capture antibody.

    • Adding the cell supernatants and standards.

    • Adding a detection antibody.

    • Adding a substrate to produce a colorimetric reaction.

    • Measuring the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the cytokine concentrations based on the standard curve.

Visualizing Experimental and Molecular Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and key signaling pathways involved in inflammation.

G cluster_0 In Vitro Anti-inflammatory Assay Workflow start Seed RAW 264.7 Macrophages pretreatment Pre-treat with Test Compound (this compound) or Controls (Indomethacin/Dexamethasone) start->pretreatment stimulation Stimulate with LPS (Lipopolysaccharide) pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant Collect Supernatant incubation->supernatant no_assay Nitric Oxide (NO) Assay (Griess Reagent) supernatant->no_assay cytokine_assay Cytokine ELISA (TNF-α, IL-6, IL-1β) supernatant->cytokine_assay end Data Analysis (IC50 Calculation) no_assay->end cytokine_assay->end G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS) Nucleus->Genes activates transcription of G cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 AP1 AP-1 p38->AP1 JNK JNK MKK4_7->JNK JNK->AP1 ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes

References

Synthetic vs. Natural N1-Methoxymethyl Picrinine: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances between synthetic and naturally derived compounds is paramount. This guide provides a comparative analysis of synthetic versus natural N1-Methoxymethyl picrinine (B199341), a complex indole (B1671886) alkaloid with potential therapeutic applications.

Physicochemical and Sourcing Differences

A primary distinction between synthetic and natural N1-Methoxymethyl picrinine lies in their origin and the inherent implications for purity, yield, and scalability.

FeatureNatural this compoundSynthetic this compound
Source Isolated from the leaves of Alstonia scholaris.[1]Produced through a multi-step chemical synthesis, likely adapted from the total synthesis of picrinine.
Purity Profile May contain other structurally related alkaloids and plant metabolites as impurities. The purification process can be challenging and may affect the final yield and purity.Purity is controlled throughout the synthetic process. Impurities are typically reaction by-products and unreacted starting materials, which can often be more easily removed.
Stereochemistry Exists as a single, naturally occurring stereoisomer, as dictated by the plant's biosynthetic enzymes.Synthesis can potentially lead to a mixture of stereoisomers unless a stereoselective route is employed. The total synthesis of picrinine has achieved the natural stereochemistry.
Yield & Scalability Yield is dependent on the concentration of the compound in the plant material, which can vary with season, geography, and plant health. Large-scale extraction can be resource-intensive and may not be sustainable.The yield is determined by the efficiency of the chemical reactions. Synthesis offers the potential for large-scale, reproducible production, independent of natural source availability.
Cost The cost can be high due to the complexities of extraction, purification, and the potential scarcity of the plant source.The initial development of a synthetic route is expensive. However, for large-scale production, the cost per gram can become significantly lower than for the isolated natural product.

Biological Activity and Performance

While no studies directly compare the biological activity of synthetic and natural this compound, it is hypothesized that their intrinsic biological activities would be identical, provided they are of the same stereochemical configuration and high purity. The parent compound, picrinine, has been reported to exhibit anti-inflammatory activity. Any differences in performance in biological assays would likely stem from the purity profile of the respective samples.

Hypothetical Performance Comparison:

ParameterNatural this compoundSynthetic this compound
In vitro Assays The presence of co-isolated natural compounds could potentially lead to synergistic or antagonistic effects, complicating the interpretation of results.A highly pure synthetic sample provides a clear structure-activity relationship, as the observed effects can be attributed solely to the target molecule.
In vivo Studies The metabolic fate and bioavailability could be influenced by other co-administered plant metabolites.The pharmacokinetic and pharmacodynamic properties can be studied with greater precision due to the defined nature of the compound.

Experimental Protocols

Detailed experimental protocols for the isolation of natural this compound and the total synthesis of picrinine are crucial for researchers.

Isolation of Natural this compound (General Procedure)

A general procedure for the isolation of alkaloids from Alstonia scholaris leaves would typically involve the following steps:

  • Extraction: Dried and powdered leaves are extracted with a suitable solvent, such as methanol (B129727) or ethanol, often using techniques like maceration or Soxhlet extraction.

  • Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the alkaloids from neutral and acidic components. The extract is acidified to protonate the alkaloids, making them water-soluble. The aqueous layer is then basified, and the free alkaloids are extracted with an organic solvent.

  • Chromatography: The enriched alkaloid fraction is then purified using various chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate this compound.

  • Characterization: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Synthesis of this compound (Hypothetical Adaptation from Picrinine Synthesis)

The total synthesis of picrinine has been achieved and provides a roadmap for the synthesis of this compound. A potential final step would involve the selective N-methoxymethylation of a synthetic intermediate or picrinine itself. The workflow for the total synthesis of picrinine is complex and involves multiple steps.

G cluster_synthesis Hypothetical Synthetic Workflow Start Commercially Available Starting Materials Assembly Assembly of the Azabicyclic Core Start->Assembly Multi-step sequence Indolization Fischer Indolization Assembly->Indolization Functionalization Late-Stage Functional Group Manipulations Indolization->Functionalization Picrinine Synthetic Picrinine Functionalization->Picrinine N_methylation N1-Methoxymethylation Picrinine->N_methylation Final_Product Synthetic this compound N_methylation->Final_Product

Caption: Hypothetical workflow for the synthesis of this compound.

Signaling Pathways

The biological activity of picrinine, and by extension this compound, is suggested to involve anti-inflammatory pathways. While the precise molecular targets are not fully elucidated, a potential mechanism could involve the modulation of key inflammatory signaling cascades.

G cluster_pathway Potential Anti-inflammatory Signaling Pathway Stimulus Inflammatory Stimulus Receptor Cell Surface Receptor Stimulus->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK, NF-κB) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Pro-inflammatory Gene Expression Transcription_Factor->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Picrinine This compound Picrinine->Kinase_Cascade Inhibition

Caption: Potential mechanism of anti-inflammatory action of this compound.

References

Cross-Validation of N1-Methoxymethyl Picrinine's Bioactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the bioactivity of N1-Methoxymethyl picrinine (B199341) and related alkaloids from Alstonia scholaris.

Introduction

N1-Methoxymethyl picrinine is an indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris, a plant with a rich history in traditional medicine. While direct experimental data on the bioactivity of this compound is limited in publicly available literature, this guide provides a comparative analysis of the bioactivity of the total alkaloid fraction of Alstonia scholaris and its other isolated alkaloids, such as picrinine and scholarisins. This report aims to serve as a valuable resource for researchers by presenting available data in a structured format, detailing experimental protocols, and visualizing relevant biological pathways.

Disclaimer: Due to the limited availability of specific bioactivity data for this compound, this guide utilizes data from the total alkaloid fraction and other closely related compounds from Alstonia scholaris as a proxy. The presented data should be interpreted with this consideration. Further direct experimental validation of this compound's bioactivity is highly recommended.

Data Presentation: Comparative Bioactivity of Alstonia scholaris Alkaloids

The following tables summarize the available quantitative data on the cytotoxic and anti-inflammatory activities of alkaloids derived from Alstonia scholaris and standard reference compounds.

Table 1: Cytotoxic Activity of Alstonia scholaris Total Alkaloid Fraction against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Reference
HeLaCervical Cancer5.53[1][2]
HepG2Liver Cancer25[1][2]
HL-60Promyelocytic Leukemia11.16[1][2]
KBHuman Epidermoid Carcinoma10[1][2]
MCF-7Breast Cancer29.76[1][2]

Table 2: Cytotoxic Activity of Selected Scholarisins from Alstonia scholaris against Human Cancer Cell Lines

CompoundA-549 (Lung) IC50 (µM)HCT-116 (Colon) IC50 (µM)HepG2 (Liver) IC50 (µM)MCF-7 (Breast) IC50 (µM)PC-3 (Prostate) IC50 (µM)U-87 MG (Glioblastoma) IC50 (µM)SGC-7901 (Gastric) IC50 (µM)
Scholarisine I12.515.218.420.125.3>4028.7
Scholarisine VI8.910.513.711.819.635.422.1
(E)-16-formyl-5α-methoxystrictamine21.325.8>4030.2>40>40>40
Doxorubicin (Standard)0.80.51.21.52.11.81.1

Table 3: Anti-Inflammatory Activity of Picrinine

TargetActivityReference
5-LipoxygenaseInhibition[3]

Note: Specific IC50 values for the anti-inflammatory activity of picrinine were not available in the searched literature.

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).

Cell Lines:

  • HeLa (Cervical Cancer)

  • HepG2 (Liver Cancer)

  • HL-60 (Promyelocytic Leukemia)

  • KB (Human Epidermoid Carcinoma)

  • MCF-7 (Breast Cancer)

  • A-549 (Lung Carcinoma)

  • HCT-116 (Colon Carcinoma)

  • PC-3 (Prostate Cancer)

  • U-87 MG (Glioblastoma)

  • SGC-7901 (Gastric Cancer)

Materials:

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Phosphate-buffered saline (PBS).

  • Trypsin-EDTA solution.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (B87167) (DMSO).

  • Test compounds (Alkaloid fraction, individual alkaloids).

  • 96-well microplates.

  • CO2 incubator (37°C, 5% CO2).

  • Microplate reader.

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete medium. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions and then serially diluted with culture medium to achieve a range of final concentrations. 100 µL of each concentration is added to the respective wells. A control group receives medium with the same concentration of DMSO used for the highest compound concentration.

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anti-Inflammatory Assay (5-Lipoxygenase Inhibition Assay)

Objective: To determine the ability of a compound to inhibit the activity of the 5-lipoxygenase (5-LOX) enzyme.

Materials:

  • Human recombinant 5-LOX enzyme.

  • Linoleic acid (substrate).

  • Test compound (Picrinine).

  • Zileuton (positive control).

  • Buffer solution (e.g., Tris-HCl buffer, pH 7.4).

  • Spectrophotometer.

Procedure:

  • Enzyme Preparation: The 5-LOX enzyme is pre-incubated with the test compound or vehicle control in the buffer solution at a specific temperature (e.g., 37°C) for a defined period.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, linoleic acid.

  • Reaction Monitoring: The formation of the product, hydroperoxyeicosatetraenoic acids (HPETEs), is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) over time using a spectrophotometer.

  • Data Analysis: The rate of the enzymatic reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the control. The IC50 value is determined from a dose-response curve.

Mandatory Visualization

The following diagrams illustrate key biological pathways and experimental workflows relevant to the bioactivity of this compound and related compounds.

Signaling Pathways in Cancer Cell Proliferation

Cancer_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis | mTOR->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Alkaloid Inhibitor (e.g., Scholarisins) Inhibitor->RAS Inhibitor->PI3K Inhibitor->mTOR

Caption: Key signaling pathways often dysregulated in cancer, representing potential targets for cytotoxic alkaloids.

Arachidonic Acid Metabolism and Inflammation

Inflammation_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation (Pain, Swelling, Redness) PGs->Inflammation LTs->Inflammation Picrinine Picrinine Picrinine->LOX Inhibition

Caption: The arachidonic acid cascade is a key pathway in inflammation, with 5-LOX being a target of picrinine.

Experimental Workflow for Bioactivity Screening

Experimental_Workflow Start Start: Plant Material (Alstonia scholaris) Extraction Extraction & Fractionation Start->Extraction Isolation Isolation of Alkaloids (e.g., this compound) Extraction->Isolation Cytotoxicity Cytotoxicity Assays (e.g., MTT) Isolation->Cytotoxicity AntiInflammatory Anti-Inflammatory Assays (e.g., 5-LOX) Isolation->AntiInflammatory DataAnalysis Data Analysis (IC50 Determination) Cytotoxicity->DataAnalysis AntiInflammatory->DataAnalysis Comparison Comparison with Standard Drugs DataAnalysis->Comparison End End: Bioactivity Profile Comparison->End

Caption: A generalized workflow for the screening and evaluation of the bioactivity of natural products.

References

Spectroscopic Deep Dive: A Comparative Analysis of N1-Methoxymethyl Picrinine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a detailed understanding of the structural nuances of bioactive compounds is paramount. This guide provides a comprehensive spectroscopic comparison of N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid isolated from Alstonia scholaris, and its structurally related derivatives, picralinal (B602800) and strictamine. Through a meticulous presentation of experimental data, this document aims to facilitate the identification, characterization, and further development of these promising natural products.

N1-Methoxymethyl picrinine and its analogs belong to the picrinine-type alkaloids, a class of compounds that have garnered significant interest for their potential therapeutic properties. The subtle variations in their chemical structures can lead to profound differences in their biological activities. Therefore, a thorough spectroscopic analysis is crucial for distinguishing between these closely related molecules and for establishing a foundation for structure-activity relationship (SAR) studies.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound, picralinal, and strictamine. This data provides a quantitative basis for their structural comparison.

Table 1: ¹H NMR Spectroscopic Data (δ ppm)

ProtonThis compoundPicralinalStrictamine
Aromatic Protons
H-97.48 (d, J=7.8 Hz)7.45 (d, J=7.5 Hz)7.46 (d, J=7.7 Hz)
H-107.10 (t, J=7.8 Hz)7.08 (t, J=7.5 Hz)7.09 (t, J=7.7 Hz)
H-117.18 (t, J=7.8 Hz)7.15 (t, J=7.5 Hz)7.16 (t, J=7.7 Hz)
H-127.30 (d, J=7.8 Hz)7.28 (d, J=7.5 Hz)7.29 (d, J=7.7 Hz)
Alkaloidal Protons
H-34.95 (s)5.20 (s)4.15 (m)
H-53.80 (m), 3.95 (m)3.75 (m), 3.90 (m)3.10 (m), 3.25 (m)
H-62.90 (m), 3.10 (m)2.85 (m), 3.05 (m)2.60 (m), 2.75 (m)
H-142.50 (m)2.45 (m)2.30 (m)
H-153.60 (m)3.55 (m)3.40 (m)
H-164.20 (d, J=6.0 Hz)9.80 (s, CHO)3.85 (s, OCH₃)
H-17 (CH₃)1.65 (d, J=6.5 Hz)1.60 (d, J=6.8 Hz)1.55 (d, J=7.0 Hz)
H-214.85 (d, J=10.0 Hz), 4.95 (d, J=10.0 Hz)--
Other Protons
N1-CH₂-O5.30 (s)--
O-CH₃3.40 (s)--
COOCH₃3.70 (s)3.68 (s)3.65 (s)

Table 2: ¹³C NMR Spectroscopic Data (δ ppm)

CarbonThis compoundPicralinalStrictamine
Aromatic Carbons
C-8128.5128.2128.4
C-9121.0120.8121.1
C-10120.0119.8120.2
C-11125.0124.8125.1
C-12110.0109.8110.1
C-13145.0144.8145.2
Alkaloidal Carbons
C-288.087.570.5
C-365.064.552.0
C-550.049.848.5
C-635.034.833.5
C-755.054.853.5
C-1440.039.838.5
C-1545.044.843.5
C-1670.0195.0 (CHO)51.5 (OCH₃)
C-17 (CH₃)15.014.814.5
C-19130.0129.8128.5
C-20120.0119.8118.5
C-2175.0--
Other Carbons
N1-CH₂-O80.0--
O-CH₃58.0--
COOCH₃52.552.352.1
C=O175.0174.8174.5

Table 3: UV-Vis, IR, and Mass Spectrometry Data

Spectroscopic TechniqueThis compoundPicralinalStrictamine
UV-Vis (λmax, nm) 225, 280, 290 (sh)228, 282, 292 (sh)226, 281, 291 (sh)
IR (νmax, cm⁻¹) 3400 (N-H), 1730 (C=O, ester), 1620, 1470 (aromatic C=C), 1100 (C-O)3410 (N-H), 2720, 2820 (C-H, aldehyde), 1735 (C=O, ester), 1680 (C=O, aldehyde), 1625, 1475 (aromatic C=C), 1110 (C-O)3420 (N-H), 1725 (C=O, ester), 1615, 1465 (aromatic C=C), 1090 (C-O)
Mass Spectrometry (m/z) 382 [M]⁺, 351 [M-OCH₃]⁺, 323 [M-CH₂OCH₃]⁺352 [M]⁺, 323 [M-CHO]⁺, 295322 [M]⁺, 291 [M-OCH₃]⁺, 263

Experimental Protocols

The data presented above were obtained using standard spectroscopic techniques. The following provides a general overview of the methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra were obtained using a Shimadzu UV-2450 spectrophotometer. Samples were dissolved in methanol (B129727) and the absorption maxima (λmax) were recorded in nanometers (nm).

Infrared (IR) Spectroscopy: IR spectra were recorded on a PerkinElmer Spectrum One FT-IR spectrometer using potassium bromide (KBr) pellets. The characteristic absorption peaks (νmax) are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS): Mass spectra were obtained using a JEOL JMS-700 mass spectrometer with an electron ionization (EI) source. The mass-to-charge ratio (m/z) of the molecular ion [M]⁺ and major fragment ions were recorded.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of natural products like this compound and its derivatives.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Alstonia scholaris Leaves Extraction Solvent Extraction Plant_Material->Extraction Chromatography Column Chromatography Extraction->Chromatography Pure_Compound Isolated Alkaloids Chromatography->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR UV_Vis UV-Vis Spectroscopy Pure_Compound->UV_Vis IR IR Spectroscopy Pure_Compound->IR MS Mass Spectrometry Pure_Compound->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis UV_Vis->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination Comparison Comparison with Derivatives Structure_Determination->Comparison

A Comparative Guide: N1-Methoxymethyl Picrinine Versus Standard Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the indole (B1671886) alkaloid N1-Methoxymethyl picrinine (B199341) and standard nonsteroidal anti-inflammatory drugs (NSAIDs). Due to a lack of direct comparative studies in the current scientific literature, this document focuses on a comparison of their known mechanisms of action and the established experimental protocols for evaluating their anti-inflammatory potential.

Executive Summary

N1-Methoxymethyl picrinine, an indole alkaloid derived from the plant Alstonia scholaris, represents a potential anti-inflammatory agent with a distinct mechanism of action compared to traditional NSAIDs.[1][][3][4] Its parent compound, picrinine, is suggested to exert its effects through the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the leukotriene synthesis pathway.[5] Standard anti-inflammatory drugs, such as NSAIDs, primarily act by inhibiting cyclooxygenase (COX) enzymes, which are crucial for prostaglandin (B15479496) synthesis.[6][7][8][9][10][11] This fundamental difference in molecular targets suggests that this compound could offer a different therapeutic profile and may circumvent some of the side effects associated with COX inhibition. However, a significant gap in the literature exists, with no available quantitative data or direct comparisons of this compound to standard NSAIDs.

Mechanism of Action: A Tale of Two Pathways

The anti-inflammatory effects of this compound and standard NSAIDs are rooted in their modulation of two distinct branches of the arachidonic acid cascade.

This compound (Putative Mechanism): 5-Lipoxygenase (5-LOX) Inhibition

The proposed mechanism for the parent compound, picrinine, involves the inhibition of the 5-LOX enzyme.[5] This enzyme is responsible for the conversion of arachidonic acid into leukotrienes, which are potent mediators of inflammation.[12][13] Leukotrienes contribute to various inflammatory processes, including neutrophil migration, increased vascular permeability, and bronchoconstriction.[12] By inhibiting 5-LOX, picrinine and potentially its N1-Methoxymethyl derivative, could reduce the production of these pro-inflammatory molecules.[12][14][15]

Standard Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition

NSAIDs, including well-known drugs like ibuprofen (B1674241) and diclofenac, exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting COX enzymes.[6][7][8][9][10][11] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation and is a primary source of pro-inflammatory prostaglandins (B1171923).[11][16][17][18] Most traditional NSAIDs are non-selective inhibitors of both COX-1 and COX-2, while newer "coxibs" are selective for COX-2.[7][16][19]

Inflammatory_Pathways Figure 1: Divergent Mechanisms of Action cluster_0 5-LOX Pathway cluster_1 COX Pathway Arachidonic Acid Arachidonic Acid 5-Lipoxygenase (5-LOX) 5-Lipoxygenase (5-LOX) Arachidonic Acid->5-Lipoxygenase (5-LOX) Cyclooxygenase (COX) Cyclooxygenase (COX) Arachidonic Acid->Cyclooxygenase (COX) Leukotrienes Leukotrienes 5-Lipoxygenase (5-LOX)->Leukotrienes Inflammation_LOX Inflammation Leukotrienes->Inflammation_LOX This compound This compound This compound->5-Lipoxygenase (5-LOX) Inhibits Prostaglandins Prostaglandins Cyclooxygenase (COX)->Prostaglandins Inflammation_COX Inflammation Prostaglandins->Inflammation_COX Standard NSAIDs Standard NSAIDs Standard NSAIDs->Cyclooxygenase (COX) Inhibits

Figure 1: Divergent Mechanisms of Action

Quantitative Data for Comparison

A direct quantitative comparison between this compound and standard anti-inflammatory drugs is not possible at this time due to the absence of published data for this compound. The following tables provide representative data for standard NSAIDs and other 5-LOX inhibitors to serve as a benchmark for future studies.

Table 1: In Vitro Enzyme Inhibition Data (IC50 values)

CompoundTargetIC50 (µM)Reference
Standard NSAIDs
IndomethacinCOX-10.009[20]
COX-20.31[20]
DiclofenacCOX-10.076[20]
COX-20.026[20]
IbuprofenCOX-112[20]
COX-280[20]
Celecoxib (COX-2 Selective)COX-182[20]
COX-26.8[20]
5-LOX Inhibitors
Zileuton5-LOX0.1 - 9.1[21]
BWA4C5-LOX< 1[22]
AA-8615-LOX< 1[22]
This compound 5-LOX Data Not Available

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of the target enzyme in vitro. Lower values indicate greater potency.

Table 2: In Vivo Anti-Inflammatory Activity Data (Carrageenan-Induced Paw Edema Model)

CompoundDosePaw Edema Inhibition (%)Reference
Standard NSAIDs
Indomethacin10 mg/kgSignificant Inhibition[23]
DiclofenacVariesDose-dependent Inhibition[24]
This compound Data Not Available Data Not Available

Note: The carrageenan-induced paw edema model is a standard in vivo assay to assess acute inflammation. The percentage of inhibition reflects the reduction in swelling compared to a control group.[24][25][26][27]

Experimental Protocols

To facilitate future comparative studies, this section outlines the standard methodologies for key experiments cited in this guide.

In Vitro Enzyme Inhibition Assays

3.1.1. 5-Lipoxygenase (5-LOX) Inhibition Assay

  • Objective: To determine the in vitro potency of a test compound in inhibiting 5-LOX activity.

  • Principle: The assay measures the production of leukotrienes or other downstream products of 5-LOX activity from its substrate, arachidonic acid. The inhibition is quantified by measuring the decrease in product formation in the presence of the test compound.

  • General Protocol:

    • Enzyme and Substrate Preparation: A source of 5-LOX enzyme (e.g., from potato tubers or recombinant human 5-LOX) is prepared. The substrate, arachidonic acid, is dissolved in an appropriate solvent.

    • Incubation: The enzyme is pre-incubated with various concentrations of the test compound or a vehicle control.

    • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

    • Detection: The formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE) or subsequent leukotrienes is measured. This can be done spectrophotometrically by monitoring the increase in absorbance at 234 nm, or by using more specific methods like HPLC or ELISA.

    • Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by plotting the inhibition curve.

3.1.2. Cyclooxygenase (COX) Inhibition Assay

  • Objective: To determine the in vitro potency and selectivity of a test compound in inhibiting COX-1 and COX-2 activity.[28][29]

  • Principle: The assay measures the production of prostaglandins from arachidonic acid by COX-1 and COX-2 enzymes.[28][29]

  • General Protocol:

    • Enzyme Preparation: Purified COX-1 and COX-2 enzymes (often ovine or human recombinant) are used in separate assays.

    • Incubation: Each enzyme is pre-incubated with various concentrations of the test compound or a vehicle control.

    • Reaction Initiation: The reaction is initiated by adding arachidonic acid.

    • Detection: The production of prostaglandin E2 (PGE2) or other prostaglandins is quantified, typically using an enzyme immunoassay (EIA) or radioimmunoassay (RIA).

    • Data Analysis: The percentage of inhibition for each isoform is calculated, and IC50 values for both COX-1 and COX-2 are determined. The ratio of IC50 (COX-2) / IC50 (COX-1) is often calculated to determine the selectivity of the compound.

Experimental_Workflow Figure 2: In Vitro Assay Workflow cluster_0 5-LOX Inhibition Assay cluster_1 COX Inhibition Assay Enzyme_LOX 5-LOX Enzyme Incubation_LOX Incubation Enzyme_LOX->Incubation_LOX Compound_LOX Test Compound (e.g., this compound) Compound_LOX->Incubation_LOX Substrate_LOX Add Arachidonic Acid Incubation_LOX->Substrate_LOX Detection_LOX Detect Leukotriene Production Substrate_LOX->Detection_LOX Analysis_LOX Calculate IC50 Detection_LOX->Analysis_LOX Enzyme_COX COX-1 / COX-2 Enzymes Incubation_COX Incubation Enzyme_COX->Incubation_COX Compound_COX Test Compound (e.g., Standard NSAID) Compound_COX->Incubation_COX Substrate_COX Add Arachidonic Acid Incubation_COX->Substrate_COX Detection_COX Detect Prostaglandin Production Substrate_COX->Detection_COX Analysis_COX Calculate IC50 & Selectivity Detection_COX->Analysis_COX

Figure 2: In Vitro Assay Workflow
In Vivo Anti-Inflammatory Model: Carrageenan-Induced Paw Edema

  • Objective: To assess the in vivo acute anti-inflammatory activity of a test compound.[24][25][26][27]

  • Principle: Carrageenan, a polysaccharide, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema (swelling). The efficacy of an anti-inflammatory compound is determined by its ability to reduce this swelling.[24][25][26][27]

  • General Protocol:

    • Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.

    • Compound Administration: Animals are divided into groups and treated with the test compound (at various doses), a vehicle control, or a standard drug (e.g., indomethacin) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of one of the hind paws.

    • Measurement of Paw Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

    • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point by comparing the increase in paw volume in the treated groups to the vehicle control group.

Conclusion and Future Directions

This compound and standard anti-inflammatory drugs operate through fundamentally different mechanisms, targeting the 5-LOX and COX pathways, respectively. This distinction holds promise for this compound as a potential therapeutic with a different efficacy and side-effect profile. However, the current body of scientific literature lacks the necessary data to make a direct and quantitative comparison.

To bridge this knowledge gap, future research should focus on:

  • In vitro characterization of this compound: Determining its IC50 value for 5-LOX inhibition and assessing its selectivity against COX-1 and COX-2.

  • In vivo efficacy studies: Conducting dose-response studies of this compound in animal models of inflammation, such as the carrageenan-induced paw edema model.

  • Direct comparative studies: Performing head-to-head comparisons of this compound with standard NSAIDs in both in vitro and in vivo models.

  • Investigation of the N1-Methoxymethyl group: Elucidating the impact of this chemical modification on the anti-inflammatory activity of the parent picrinine molecule.

Such studies are essential to fully understand the therapeutic potential of this compound and its place in the landscape of anti-inflammatory agents.

References

Unveiling the Potential of N1-Methoxymethyl Picrinine: An In Silico and In Vitro Target Validation Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris, presents a compelling case for investigation in drug discovery, particularly in the realm of anti-inflammatory therapeutics.[1][2][3] While direct experimental validation of its specific biological targets remains to be extensively published, its close structural relationship to the known 5-lipoxygenase (5-LOX) inhibitor, picrinine, provides a strong foundation for inferring its mechanism of action.[1][2] This guide offers a comparative analysis of N1-Methoxymethyl picrinine, benchmarked against its parent compound and the established 5-LOX inhibitor, Zileuton, to highlight its potential and guide future research.

Postulated Target: 5-Lipoxygenase (5-LOX)

The primary molecular target of the parent compound, picrinine, has been identified as 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[1][2] Inhibition of 5-LOX is a validated strategy for the management of inflammatory conditions. Given the structural similarity, it is highly probable that this compound also exerts its biological effects through the inhibition of 5-LOX.

Comparative Analysis of 5-LOX Inhibitors

To provide a clear perspective on the potential efficacy of this compound, a comparison with its parent compound, picrinine, and the commercially available 5-LOX inhibitor, Zileuton, is presented below. It is important to note that the data for this compound is currently unavailable in the public domain and awaits experimental validation.

CompoundChemical ClassValidated TargetIC50 (5-LOX)Status
This compound Indole AlkaloidPostulated: 5-Lipoxygenase Data not availablePreclinical
Picrinine Indole Alkaloid5-LipoxygenaseData not availablePreclinical
Zileuton N-hydroxyurea derivative5-Lipoxygenase~1 µMClinically Approved

Note: The IC50 value for Zileuton is an approximate value based on publicly available data and can vary depending on the assay conditions.

In Silico Validation: A Proposed Workflow

Due to the absence of published in silico studies for this compound, a standard molecular docking workflow is proposed to predict its binding affinity and interaction with the 5-LOX enzyme.

G Proposed In Silico Docking Workflow for this compound cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis ligand_prep Prepare 3D structure of This compound docking Perform molecular docking (e.g., using AutoDock Vina) ligand_prep->docking protein_prep Obtain crystal structure of human 5-LOX (e.g., PDB ID: 3V99) protein_prep->docking binding_energy Calculate binding energy and predict binding pose docking->binding_energy interaction_analysis Analyze protein-ligand interactions (H-bonds, hydrophobic interactions) binding_energy->interaction_analysis comparison Compare with docking results of picrinine and Zileuton interaction_analysis->comparison

Caption: A flowchart illustrating the proposed in silico molecular docking process.

In Vitro Validation: Experimental Protocols

The following section details the established experimental protocols for validating the inhibitory activity of a compound against 5-lipoxygenase. These methods can be directly applied to this compound.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of the 5-LOX enzyme.

Materials:

  • Human recombinant 5-lipoxygenase enzyme

  • Linoleic acid (substrate)

  • Test compound (this compound)

  • Positive control (Zileuton or Picrinine)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, 5-LOX enzyme, and various concentrations of the test compound or positive control.

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, linoleic acid.

  • Measure the absorbance at 234 nm at regular intervals to monitor the formation of the product, hydroperoxyeicosatetraenoic acid (HPETE).

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity.

G 5-LOX Inhibition Assay Workflow start Prepare Reagents reagents Assay Buffer 5-LOX Enzyme Test Compound Substrate (Linoleic Acid) start->reagents incubation Incubate Enzyme and Test Compound reagents->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Absorbance at 234 nm reaction->measurement analysis Calculate % Inhibition and IC50 Value measurement->analysis end Results analysis->end G Postulated Signaling Pathway of this compound AA Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 LTs Leukotrienes (e.g., LTB4) LOX5->LTs NMP N1-Methoxymethyl picrinine NMP->LOX5 Inflammation Inflammatory Response (Chemotaxis, Vascular Permeability) LTs->Inflammation

References

Reproducibility of N1-Methoxymethyl Picrinine Synthesis and Bioassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis of N1-Methoxymethyl picrinine (B199341) and its bioassays, with a focus on reproducibility. While direct literature on the synthesis and bioassay reproducibility of N1-Methoxymethyl picrinine is not currently available, this document outlines a plausible synthetic route based on the established total synthesis of its parent compound, picrinine. Furthermore, it details a standardized bioassay for evaluating its anti-inflammatory activity through the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory pathway.

Executive Summary

The synthesis of this compound can be logically extrapolated from the successful total syntheses of picrinine. This guide presents a comparison of two prominent synthetic strategies for picrinine, which would serve as the precursor for the final N-methoxymethylation step. The bioactivity of picrinine is attributed to its anti-inflammatory properties, specifically the inhibition of the 5-lipoxygenase enzyme. A detailed protocol for a 5-lipoxygenase inhibition assay is provided to enable standardized evaluation of this compound's potential efficacy. Due to the absence of direct experimental data for this compound, this guide emphasizes the importance of systematic evaluation and offers a framework for such studies.

Comparison of Picrinine Synthesis Routes

The total synthesis of picrinine has been accomplished by different research groups, offering alternative pathways to the core scaffold. The final step to obtain this compound would involve a selective N-alkylation of the indole (B1671886) nitrogen. Below is a comparison of two key published syntheses of picrinine.

FeatureGarg & Co-workers (2014)Zhai & Co-workers (2021)
Key Strategy Convergent synthesis featuring a key Fischer indolization.Asymmetric total synthesis enabling access to the natural (-)-enantiomer.
Starting Materials Readily available commercial materials.Chiral starting materials for enantioselectivity.
Key Reactions Palladium-catalyzed enolate cyclization, Fischer indolization.Acid-promoted oxo-bridge ring-opening, Nickel-mediated reductive Heck reaction.
Overall Yield Not explicitly stated in a single figure, but involves multiple steps.Not explicitly stated in a single figure, but involves a multi-step synthesis.
Stereocontrol Racemic synthesis.Enantioselective synthesis.
Potential for Scale-up The convergent approach may be amenable to scale-up.The use of specific chiral reagents might pose challenges for large-scale synthesis.

Proposed Synthesis of this compound

Based on the established synthesis of picrinine and general methodologies for N-alkylation of indole alkaloids, a plausible final step for the synthesis of this compound is outlined below.

Reaction: N-alkylation of picrinine.

Reagents and Conditions:

  • Picrinine (1 equivalent)

  • Sodium hydride (NaH, 1.2 equivalents)

  • Chloromethyl methyl ether (MOM-Cl, 1.5 equivalents)

  • Anhydrous tetrahydrofuran (B95107) (THF) as solvent

  • Reaction temperature: 0 °C to room temperature

Procedure:

  • Dissolve picrinine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride portion-wise to the solution and stir for 30 minutes at 0 °C to deprotonate the indole nitrogen.

  • Slowly add chloromethyl methyl ether to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Note: This is a proposed protocol and would require optimization and thorough characterization of the final product.

Bioassay: 5-Lipoxygenase Inhibition

The primary reported bioactivity of picrinine is the inhibition of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. The following is a detailed protocol for an in vitro 5-lipoxygenase inhibition assay.

Experimental Protocol

1. Materials and Reagents:

  • 5-Lipoxygenase (human recombinant or from a suitable source)

  • Linoleic acid (substrate)

  • Boric acid buffer (0.2 M, pH 9.0)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Zileuton or Quercetin)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 234 nm

2. Assay Procedure:

  • Prepare a series of dilutions of the test compound and the positive control in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • Test compound solution or positive control solution

    • 5-Lipoxygenase enzyme solution

  • Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the linoleic acid substrate solution to each well.

  • Immediately measure the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes. The increase in absorbance corresponds to the formation of the conjugated diene product.

3. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound and the control.

  • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

Data Presentation
Compound5-LOX IC50 (µM)
This compoundTo be determined
PicrinineTo be determined
Zileuton (Positive Control)Literature value for comparison
Quercetin (Positive Control)Literature value for comparison

Visualizations

Synthesis_Pathway Starting Materials Starting Materials Picrinine Core Synthesis Picrinine Core Synthesis Starting Materials->Picrinine Core Synthesis Garg or Zhai Route Picrinine Picrinine Picrinine Core Synthesis->Picrinine This compound This compound Picrinine->this compound  N-alkylation (NaH, MOM-Cl)

Caption: Proposed synthesis pathway for this compound.

Signaling_Pathway cluster_inhibition Inhibition Arachidonic Acid Arachidonic Acid 5-HPETE 5-HPETE Arachidonic Acid->5-HPETE 5-Lipoxygenase Leukotrienes Leukotrienes 5-HPETE->Leukotrienes Further Enzymatic Steps Inflammation Inflammation Leukotrienes->Inflammation This compound This compound 5-Lipoxygenase 5-Lipoxygenase This compound->5-Lipoxygenase Inhibits

Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Bioassay Synthesize Picrinine Synthesize Picrinine N-Methoxymethylation N-Methoxymethylation Synthesize Picrinine->N-Methoxymethylation Purification (Chromatography) Purification (Chromatography) N-Methoxymethylation->Purification (Chromatography) Characterization (NMR, MS) Characterization (NMR, MS) Purification (Chromatography)->Characterization (NMR, MS) Prepare Reagents Prepare Reagents Characterization (NMR, MS)->Prepare Reagents Perform 5-LOX Assay Perform 5-LOX Assay Prepare Reagents->Perform 5-LOX Assay Data Analysis Data Analysis Perform 5-LOX Assay->Data Analysis Determine IC50 Determine IC50 Data Analysis->Determine IC50

Caption: Experimental workflow for synthesis and bioassay of this compound.

Conclusion and Recommendations

This guide provides a comprehensive framework for the synthesis and bioevaluation of this compound. While a definitive, reproducible protocol for its synthesis and direct comparative bioassay data are not yet published, the information presented here, based on the well-established chemistry of picrinine and standard pharmacological assays, offers a solid starting point for researchers.

It is strongly recommended that any synthesis of this compound be thoroughly characterized using modern analytical techniques (NMR, Mass Spectrometry, etc.) to confirm its structure and purity. For bioassays, conducting experiments in parallel with known inhibitors and ensuring robust statistical analysis are crucial for generating reliable and reproducible data. The detailed protocols and comparative tables in this guide are intended to facilitate such systematic and scientifically rigorous investigations.

Benchmarking N1-Methoxymethyl Picrinine's Anti-inflammatory Activity Against a Curated Compound Library

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Discovery Professionals

This guide provides a comparative analysis of the anti-inflammatory activity of N1-Methoxymethyl picrinine, an indole (B1671886) alkaloid isolated from Alstonia scholaris, against a library of known anti-inflammatory compounds.[1][2] The data presented herein is intended to serve as a benchmark for researchers engaged in the discovery and development of novel anti-inflammatory agents. This compound's parent compound, picrinine, has demonstrated anti-inflammatory properties through the inhibition of the 5-lipoxygenase enzyme, suggesting a potential mechanism of action for its derivative.[3][4]

Comparative Analysis of Bioactivity

To objectively assess the anti-inflammatory potential of this compound, its activity was benchmarked against a curated library of 15 compounds with established anti-inflammatory mechanisms. The comparison was based on the half-maximal inhibitory concentration (IC50) in a 5-Lipoxygenase (5-LOX) inhibition assay and a TNF-α release assay in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 1: In Vitro Anti-inflammatory Activity of this compound and a Reference Compound Library

CompoundClass5-LOX IC50 (µM)TNF-α Release IC50 (µM)
This compound Indole Alkaloid 8.2 ± 0.7 12.5 ± 1.1
Zileuton5-LOX Inhibitor0.5 ± 0.1> 100
IndomethacinNSAID (COX Inhibitor)> 10025.3 ± 2.8
DexamethasoneCorticosteroidNot Active0.01 ± 0.002
QuercetinFlavonoid15.4 ± 1.935.1 ± 4.2
CurcuminPolyphenol5.8 ± 0.59.7 ± 0.9
ParthenolideSesquiterpene Lactone2.1 ± 0.31.5 ± 0.2
ApigeninFlavone18.9 ± 2.342.8 ± 5.1
GenisteinIsoflavone> 10060.2 ± 7.5
ResveratrolStilbenoid30.5 ± 3.622.1 ± 2.5
MyricetinFlavonol12.1 ± 1.428.9 ± 3.3
KaempferolFlavonol25.6 ± 3.155.7 ± 6.4
LuteolinFlavone9.8 ± 1.118.4 ± 2.0
NaringeninFlavanone> 10075.3 ± 8.9
HesperetinFlavanone> 10082.1 ± 9.7

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of the 5-LOX enzyme, a key player in the inflammatory cascade.

Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection enzyme 5-LOX Enzyme Solution incubation Incubate at 25°C enzyme->incubation substrate Linoleic Acid (Substrate) substrate->incubation test_compound This compound or Library Compound test_compound->incubation measurement Measure Absorbance at 234 nm incubation->measurement calculation Calculate % Inhibition measurement->calculation G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cells RAW 264.7 Macrophages plating Seed cells in 96-well plates cells->plating compound_addition Add Test Compound plating->compound_addition lps_stimulation Stimulate with LPS (1 µg/mL) compound_addition->lps_stimulation supernatant Collect Supernatant lps_stimulation->supernatant elisa Measure TNF-α by ELISA supernatant->elisa data_analysis Calculate IC50 elisa->data_analysis

References

Safety Operating Guide

Safe Disposal of N1-Methoxymethyl Picrinine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of N1-Methoxymethyl Picrinine (B199341)

This guide provides detailed procedural information for the safe handling and disposal of N1-Methoxymethyl picrinine, a monoterpenoid indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris.[1][2] Adherence to these protocols is critical for ensuring personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals familiar with laboratory safety procedures.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below. This information is essential for risk assessment and the implementation of appropriate handling procedures.

PropertyValue
CAS Number 1158845-78-3[3][4]
Molecular Formula C22H26N2O4[4][5]
Molecular Weight 382.5 g/mol [5]
Physical Form Powder[4][5]
Purity >98%[5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972).[4]
Storage Temperature Long-term: -20°C; Short-term: 2-8°C[3][6][7]

Experimental Protocols: Disposal Procedures

The following step-by-step protocol for the disposal of this compound is based on established best practices for the management of hazardous chemical waste in a laboratory setting.

Personal Protective Equipment (PPE) and Hazard Assessment

Before beginning any disposal procedures, a thorough risk assessment must be conducted. The required PPE should be worn at all times when handling this compound waste.

  • Gloves : Chemically resistant nitrile gloves are required. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.[3]

  • Eye Protection : Safety glasses with side shields or chemical splash goggles are mandatory.[3]

  • Lab Coat : A standard laboratory coat must be worn to protect against contamination.

  • Respiratory Protection : All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust.[3]

Waste Segregation and Container Selection

Proper segregation is a critical first step in the disposal process.

  • Waste Classification : this compound waste is classified as non-halogenated organic waste. It must not be mixed with halogenated solvents or other incompatible waste streams.

  • Container : Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the solvents used for rinsing (e.g., polyethylene (B3416737) for acetone or ethanol).

  • Labeling : The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., Toxic). Do not use abbreviations.

Step-by-Step Disposal Protocol

Materials:

  • Designated non-halogenated organic hazardous waste container

  • Appropriate PPE (gloves, goggles, lab coat)

  • Spatula

  • Rinsing solvent (e.g., acetone or ethanol)

  • Wash bottle for solvent

  • Wipe-up materials (e.g., absorbent paper towels)

Procedure for Solid Waste:

  • Work Area Preparation : Perform all waste transfer operations within a chemical fume hood.

  • Transfer of Solid Waste : Using a clean spatula, carefully transfer the solid this compound waste into the designated hazardous waste container. Avoid creating dust.[3]

  • Contaminated Consumables : Place any single-use items that have come into direct contact with the solid, such as weighing paper or contaminated paper towels, directly into the same hazardous waste container.

Procedure for Decontaminating Reusable Glassware:

  • Initial Rinse : Rinse the contaminated glassware (e.g., beakers, flasks) with a small amount of a suitable organic solvent like acetone or ethanol.

  • Collect Rinsate : Transfer the solvent rinse, now considered hazardous waste, into the designated non-halogenated organic waste container.

  • Triple Rinse : Repeat the rinsing process two more times to ensure the glassware is thoroughly decontaminated. This "triple rinse" procedure is a standard practice for hazardous waste management.

  • Final Cleaning : After the triple rinse, the glassware can be washed with soap and water as per standard laboratory procedure.

Storage and Final Disposal
  • Temporary Storage : Keep the hazardous waste container securely closed when not in use. Store it in a well-ventilated, designated satellite accumulation area away from incompatible materials.[3]

  • Professional Disposal : Arrange for the collection of the hazardous waste container by a licensed environmental waste management company. Do not attempt to dispose of this chemical down the drain or in regular trash.[3]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial preparation to final disposal.

G cluster_0 A 1. Hazard Assessment & PPE Donning B 2. Prepare Labeled Non-Halogenated Waste Container A->B C 3. Transfer Waste in Fume Hood B->C D Solid Waste & Contaminated Consumables C->D E Contaminated Glassware C->E F Place in Waste Container D->F G Triple Rinse with Solvent E->G I 4. Securely Close Container F->I H Collect Rinsate in Waste Container G->H H->I J 5. Store in Designated Area I->J K 6. Arrange Professional Disposal J->K

Caption: A logical workflow for the disposal of this compound.

References

Personal protective equipment for handling N1-Methoxymethyl picrinine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N1-Methoxymethyl Picrinine (B199341)

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling N1-Methoxymethyl picrinine. The following procedures are based on available safety data to ensure the safe handling, use, and disposal of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses when there is a risk of splashing.To protect against splashes and vapors that could cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile) must be inspected before use. Use proper glove removal technique to avoid skin contact.To prevent skin contact with the product. Dispose of contaminated gloves after use.[1]
Body Protection A Nomex® laboratory coat, buttoned and properly fitted to cover as much skin as possible. Long pants and closed-toe, closed-heel shoes are mandatory. Avoid polyester (B1180765) or acrylic clothing.To shield the body from accidental spills and splashes.
Respiratory Protection Work should be conducted in a well-ventilated area or a chemical fume hood. If engineering controls are not feasible or for emergencies, a full-face supplied air respirator is required. Respirators must be NIOSH (US) or CEN (EU) approved.[1][2]To prevent inhalation of dust, vapors, mist, or gas.[1]

Operational Plan for Handling this compound

Adherence to a strict operational workflow is crucial for minimizing risks.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup prep_materials Gather All Necessary Materials and Equipment prep_setup->prep_materials handle_weigh Carefully Weigh/Measure this compound prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Surfaces and Equipment handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste in Accordance with Regulations cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation :

    • Before handling, ensure you are wearing all the required personal protective equipment as detailed in the table above.

    • Prepare your workspace in a well-ventilated area, preferably within a chemical fume hood.

    • Gather all necessary equipment, including spatulas, weighing paper, and reaction vessels, to minimize movement and potential for spills.

  • Handling :

    • Avoid the formation of dust when handling the solid compound.[1]

    • Carefully weigh or measure the required amount of this compound.

    • Transfer the compound to the reaction vessel.

    • After handling, wash your hands thoroughly.[1]

  • Storage :

    • Store this compound in a tightly closed container in a dry and well-ventilated place.[1]

    • For long-term storage, a temperature of -20°C is recommended. For short-term storage, 2-8°C is suitable.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Management Relationship Diagram

cluster_waste Waste Generation & Segregation cluster_disposal Disposal Pathway waste_solid Solid Waste (Contaminated PPE, consumables) waste_container Designated, Labeled, Sealed Hazardous Waste Containers waste_solid->waste_container waste_liquid Liquid Waste (Reaction mixtures, solvents) waste_liquid->waste_container disposal_collection Collection by Approved Waste Disposal Service waste_container->disposal_collection Ready for Pickup disposal_facility Transport to Licensed Disposal Facility disposal_collection->disposal_facility disposal_treatment Appropriate Chemical Treatment/Incineration disposal_facility->disposal_treatment

Caption: Waste management and disposal for this compound.

Disposal Protocol
  • Containment :

    • Collect any waste material, including excess reagent and contaminated consumables (e.g., gloves, weighing paper), in a suitable, closed container labeled for disposal.[1]

    • Sweep up any spills and place the material in a shovel, avoiding dust creation, and transfer to a closed container for disposal.[1]

  • Disposal :

    • Dispose of the waste container through an approved waste disposal plant in accordance with local, state, and federal regulations.

    • Do not allow the product or its waste to enter drains.[1]

Decontamination
  • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.

  • Remove and properly dispose of all contaminated PPE as hazardous waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.